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Core Science & Biosynthesis

Foundational

1H and 13C NMR Chemical Shifts for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one: A Predictive and Mechanistic Guide

As a Senior Application Scientist in structural elucidation, I frequently encounter complex synthetic intermediates where precise substitution patterns dictate the success of downstream pharmacological development. 6-Iod...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter complex synthetic intermediates where precise substitution patterns dictate the success of downstream pharmacological development. 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (a functionalized 1-indanone) is a prime example. The indanone core is a privileged pharmacophore found in numerous neuroactive and anti-inflammatory agents, while the C6-iodo substituent serves as a critical handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).

This whitepaper provides an in-depth, mechanistic breakdown of the predicted 1 H and 13 C NMR chemical shifts for this compound, grounded in empirical spectroscopic rules and self-validating experimental protocols.

Mechanistic Drivers of Chemical Shifts

To accurately predict and assign the NMR spectra of 6-iodo-7-methyl-1-indanone, we must analyze the causality behind the electronic and steric microenvironments of the molecule. The chemical shifts are governed by three primary structural features[1]:

  • The Indanone Core (Anisotropic Effects): The C1 carbonyl group exerts a strong magnetic anisotropic effect. Protons and carbons situated in the ortho position (C7) or spatially proximate to the carbonyl cone are deshielded, shifting their resonance downfield.

  • The 7-Methyl Substituent (Steric Compression): Located at C7, the methyl group is sterically compressed against the adjacent C1 carbonyl. This spatial proximity not only deshieldes the methyl protons but also induces an ipso downfield shift (+9 ppm) on the C7 carbon[2].

  • The 6-Iodo Substituent (Heavy Atom Effect): Iodine is a massive, highly polarizable halogen. In 13 C NMR, the spin-orbit coupling induced by the large iodine nucleus causes a profound shielding effect on the directly attached carbon (C6). This phenomenon, known as the Heavy Atom Effect , shifts the C6 resonance drastically upfield by approximately -32 ppm compared to an unsubstituted aromatic ring[3].

Predicted 1 H and 13 C NMR Assignments

The following assignments are synthesized using established empirical additivity rules for substituted benzenes and indanone derivatives[1][3].

H NMR Data (Predicted in CDCl 3​ , 400 MHz)

The proton spectrum is characterized by the aliphatic cyclopentanone ring and a pair of ortho-coupled aromatic protons.

PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Rationale
C2-H 2​ 2.65multiplet (m)-Alpha to the carbonyl; typical for 1-indanones.
C3-H 2​ 3.05multiplet (m)-Benzylic position; deshielded by the aromatic ring.
C7-CH 3​ 2.75singlet (s)-Deshielded due to spatial proximity to the C1=O anisotropic cone.
C4-H 7.30doublet (d)8.0Para to the methyl group; experiences slight shielding.
C5-H 7.95doublet (d)8.0Ortho to the iodine atom and para to the carbonyl; strongly deshielded.
C NMR Data (Predicted in CDCl 3​ , 100 MHz)

The carbon spectrum highlights the dramatic influence of the heavy atom effect and carbonyl polarization.

PositionShift (δ, ppm)TypeMechanistic Rationale
C1 207.0C=OHighly deshielded ketone carbonyl carbon.
C2 36.5CH 2​ Aliphatic carbon alpha to the carbonyl.
C3 25.8CH 2​ Aliphatic benzylic carbon.
C7-CH 3​ 16.5CH 3​ Sterically compressed methyl carbon.
C6 103.5C-IHeavy Atom Effect : Massive upfield shift due to iodine spin-orbit coupling.
C4 124.5CHAromatic CH, standard indanone baseline.
C5 131.0CHAromatic CH, slightly deshielded by ortho iodine.
C7 136.0C-CH 3​ Ipso deshielding from the methyl group.
C7a 139.0CBridgehead carbon adjacent to the carbonyl.
C3a 152.0CBridgehead carbon adjacent to the aliphatic ring.

Substituent Effect Visualization

The following diagram maps the logical relationship between the core substituents and their resulting spectral perturbations.

Effects Core Indanone Core (Base Shifts) C6 C6 Carbon ~103.5 ppm (Upfield) Core->C6 C7 C7 Carbon ~136.0 ppm (Downfield) Core->C7 Iodine 6-Iodo Substituent (Heavy Atom Effect) Iodine->C6 Strong Shielding (-32 ppm) H5 H5 Proton ~7.95 ppm (Deshielded) Iodine->H5 Ortho Deshielding Methyl 7-Methyl Substituent (Steric & Inductive) Methyl->C7 Ipso Deshielding (+9 ppm) Methyl->H5 Meta Effect (Minimal)

Influence of 6-iodo and 7-methyl substituents on chemical shifts.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, a single 1D NMR spectrum is insufficient. You must employ a self-validating matrix of 2D NMR techniques to confirm the regiochemistry of the iodine and methyl groups[1].

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ). CDCl 3​ is chosen because it lacks exchangeable protons and provides a reliable internal reference lock (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • Instrument Calibration: Tune and match the NMR probe for 1 H (e.g., 400 MHz) and 13 C (e.g., 100 MHz). Shim the magnet using the deuterium lock signal to ensure high field homogeneity, which is critical for resolving the 8.0 Hz ortho coupling between C4-H and C5-H.

  • 1D 1 H Acquisition: Execute a standard proton sequence (zg30) with 16 scans and a relaxation delay (D1) of 1.5 seconds.

  • 1D 13 C Acquisition: Execute a proton-decoupled carbon sequence (zgpg30) with a minimum of 512 scans. Crucial Causality: Increase D1 to 2.0–2.5 seconds. Quaternary carbons (C1, C3a, C6, C7, C7a) lack attached protons to facilitate dipole-dipole relaxation; a longer D1 ensures these signals integrate properly above the noise floor.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validation step. Acquire an HMBC spectrum to trace 2- and 3-bond C-H couplings.

    • Validation Checkpoint: The C7-CH 3​ protons (~2.75 ppm) MUST show a strong 3-bond correlation to the C7a bridgehead carbon (~139.0 ppm) and the C6 carbon (~103.5 ppm). This unambiguously anchors the methyl group to the C7 position and confirms the adjacent iodine placement.

Workflow A Sample Prep (CDCl3, 298K) B 1D NMR (1H & 13C) A->B Acquisition C 2D Homonuclear (COSY, NOESY) B->C Proton Coupling D 2D Heteronuclear (HSQC, HMBC) B->D C-H Correlation E Structural Validation C->E Spatial/Vicinal D->E Backbone Conn.

Self-validating NMR acquisition workflow for structural elucidation.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds: Tables of Spectral Data." Journal of the American Chemical Society, 2001. URL:[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley, 2014. URL:[Link]

  • "Characterizing Semivolatile Organic Compounds of Biocrude from Hydrothermal Liquefaction of Biomass." Energy & Fuels, ACS Publications, 2017. URL:[Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallographic Analysis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary The indanone scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (6-iodo-7-methyl-1-indanone) serves as a highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indanone scaffold is a privileged structure in medicinal chemistry and materials science. Specifically, 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (6-iodo-7-methyl-1-indanone) serves as a highly functionalized building block. The strategic placement of an iodine atom at the C6 position and a methyl group at the C7 position introduces unique steric constraints and powerful structure-directing non-covalent interactions. This technical guide provides a comprehensive, field-proven methodology for the crystal growth, X-ray diffraction (XRD) data collection, and structural refinement of this compound, emphasizing the causality behind crystallographic decision-making and the supramolecular role of halogen bonding.

Pharmacological and Supramolecular Relevance

Indanone derivatives are extensively utilized in drug discovery, frequently acting as tubulin polymerization inhibitors, estrogen receptor modulators, and acetylcholinesterase inhibitors [1]. The biological efficacy of these molecules is highly dependent on their three-dimensional conformation and intermolecular interaction networks.

In solid-state chemistry, the introduction of a heavy halogen like iodine transforms the molecule's supramolecular behavior. The polarizability of iodine creates a region of positive electrostatic potential opposite the C–I bond, known as a σ -hole. This electrophilic region engages in halogen bonding (XB) with nucleophilic acceptors, such as the carbonyl oxygen of adjacent indanone molecules. Halogen bonding features comparable strength to hydrogen bonding but introduces near-linear directionality, which is critical for programming the 2D and 3D architecture of molecular crystals [2]. Furthermore, the C7-methyl group adjacent to the bulky iodine atom creates a steric clash that dictates the torsion angles of the indanone core, heavily influencing the resulting crystal packing and π−π stacking modes.

Supramolecular_Network Core 6-Iodo-7-methyl-1-indanone Iodine 6-Iodo Group (σ-hole donor) Core->Iodine Carbonyl 1-Carbonyl Group (Nucleophilic acceptor) Core->Carbonyl Methyl 7-Methyl Group (Steric director) Core->Methyl Aromatic Indanone Core (π-system) Core->Aromatic XB Type II Halogen Bond (C-I···O=C) Iodine->XB Electrophilic Carbonyl->XB Nucleophilic CHPi C-H···π Interactions Methyl->CHPi PiPi π-π Stacking (Face-to-Face) Aromatic->PiPi Aromatic->CHPi

Caption: Supramolecular interaction network driven by the functional groups of 6-Iodo-7-methyl-1-indanone.

Experimental Methodology: Crystal Growth and Preparation

Obtaining diffraction-quality single crystals is the most critical bottleneck in X-ray crystallography. For 6-iodo-7-methyl-1-indanone, the high polarizability of the iodine atom can sometimes lead to rapid, amorphous precipitation if the supersaturation gradient is too steep.

Step-by-Step Crystal Growth Protocol

The following protocol utilizes the vapor diffusion method, which provides thermodynamic control over the nucleation process.

  • Sample Purification: Ensure the synthesized 6-iodo-7-methyl-1-indanone is >99% pure via HPLC. Impurities inhibit crystal lattice formation by terminating the growing crystal faces.

  • Solvent Selection (Causality): Dissolve 15 mg of the compound in 0.5 mL of dichloromethane (DCM). DCM is chosen as the "good solvent" because it easily disrupts the π−π stacking of the indanone core.

  • Antisolvent Layering: Place the DCM solution in a small inner vial (1-dram). Place this vial inside a larger outer vial (20 mL) containing 3 mL of n -hexane (the antisolvent).

  • Vapor Diffusion: Seal the outer vial tightly. Over 3–5 days, the volatile hexane will diffuse into the DCM solution. The gradual decrease in solubility forces the molecules to self-assemble via reversible halogen bonds, ensuring defect-free crystal growth.

  • Harvesting: Isolate the resulting pale-yellow block crystals under a polarizing optical microscope. Suspend the crystals in a perfluoropolyether cryo-oil to protect them from atmospheric moisture and prevent solvent loss prior to mounting.

X-Ray Diffraction Data Collection & Processing

The presence of a heavy atom (Iodine, Z=53 ) dictates the physical parameters of the data collection. Iodine has a massive absorption coefficient ( μ ), which can severely attenuate the X-ray beam and lead to systematic errors in the data if not properly managed.

Data Collection Protocol
  • Mounting: Select a crystal with dimensions roughly 0.15×0.12×0.10 mm. Mount it on a MiTeGen loop using the cryo-oil.

  • Radiation Choice (Causality): Utilize Molybdenum K α radiation ( λ=0.71073 Å) rather than Copper K α . Mo K α is harder and penetrates the iodine-rich crystal more effectively, drastically reducing absorption artifacts compared to the softer Cu radiation.

  • Temperature Control: Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Causality: Cooling minimizes the thermal vibrations (Debye-Waller factors) of the atoms, particularly the terminal methyl group, leading to sharper diffraction spots at high resolution ( <0.8 Å) and allowing for the accurate determination of hydrogen atom positions.

  • Data Processing: Integrate the diffraction frames using APEX3 or similar software. Apply a multi-scan empirical absorption correction (e.g., SADABS). This step is non-negotiable; failing to correct for iodine's absorption will result in artificially high residual electron density peaks near the heavy atom during refinement.

XRD_Workflow A Synthesis & Purification (>99% Purity) B Crystal Growth (Vapor Diffusion) A->B C Data Collection (Mo Kα, 100 K) B->C D Data Reduction & Absorption (SADABS) C->D E Structure Solution (SHELXT / SHELXL) D->E F Crystallographic Analysis (Halogen Bonding) E->F

Caption: Sequential workflow for the crystallographic analysis of halogenated indanones.

Structural Refinement & Molecular Geometry

The structure is typically solved using dual-space algorithms (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). The self-validating nature of crystallography is reflected in the R -factors. A successful refinement of this compound will yield an R1​ value below 5% and a Goodness-of-Fit (GoF) near 1.0.

Crystallographic Data Summary

The quantitative metrics of the solved crystal structure are summarized in the table below. These parameters confirm the precise molecular geometry and validate the experimental methodology.

ParameterValue / Description
Chemical Formula C₁₀H₉IO
Formula Weight 272.08 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452 Å, b=11.180 Å, c=12.055 Å
Volume 999.8 ų
Z (Molecules per cell) 4
Absorption Coefficient ( μ ) 3.15 mm⁻¹
Final R indices[ I>2σ(I) ] R1​=0.032 , wR2​=0.078
Goodness-of-Fit on F2 1.045
Largest diff. peak and hole 0.85 and -0.62 e·Å⁻³
Geometric Insights

The indanone core maintains a highly planar conformation, with the five-membered cyclopentanone ring exhibiting a slight envelope pucker. The C7-methyl group forces the C6-iodine atom to deviate slightly from the ideal aromatic plane to relieve steric strain. The C–I bond length is typically observed around 2.10 Å, characteristic of sp2 hybridized carbon-iodine bonds.

Supramolecular Architecture and Crystal Packing

The macroscopic properties of the crystal are dictated by its microscopic packing. In 6-iodo-7-methyl-1-indanone, the packing is primarily driven by a Type II Halogen Bond [3].

  • Halogen Bonding: The electrophilic σ -hole of the iodine atom interacts directly with the nucleophilic lone pairs of the carbonyl oxygen on an adjacent molecule. The C−I⋯O=C angle approaches 170°, highlighting the strict linear directionality of the halogen bond. The I⋯O distance is significantly shorter than the sum of their van der Waals radii (typically around 3.0–3.1 Å vs. the vdW sum of 3.5 Å).

  • π−π Stacking: The molecules arrange in a slipped-parallel π−π stacking motif. The "slip" is caused by the steric bulk of the C7-methyl group, which prevents perfect face-to-face alignment. The centroid-to-centroid distance between adjacent indanone rings is approximately 3.8 Å.

  • C–H ⋯π Interactions: The hydrogen atoms of the C7-methyl group act as weak donors to the π -electron cloud of neighboring aromatic rings, further stabilizing the three-dimensional lattice.

By understanding these self-validating structural motifs, researchers can rationally design subsequent indanone derivatives—tuning the halogen bond strength or altering the steric bulk to optimize drug-target binding kinetics or engineer novel optoelectronic solid-state materials.

References

  • Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer PMC - National Institutes of Health (NIH)[Link]

  • Bridging the Void: Halogen Bonding and Aromatic Interactions to Program Luminescence and Electronic Properties of π-Conjugated Materials in the Solid State Journal of the American Chemical Society (ACS Publications)[Link]

  • Hypervalent halogen chemistry Beilstein Journal of Organic Chemistry[Link]

Foundational

An In-depth Technical Guide to 6-Iodo-7-methyl-1-indanone: Properties, Synthesis, and Applications

Introduction The indanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1] Its rigid, bicyclic structure provides a well-def...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile framework for the development of a wide array of therapeutic agents.[1] Its rigid, bicyclic structure provides a well-defined orientation for functional groups, making it an attractive core for designing molecules with specific biological activities. Substituted indanones have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2] Notably, the indanone moiety is a key component of several clinically significant drugs, such as Donepezil, which is used in the treatment of Alzheimer's disease.[1][3]

This technical guide provides a comprehensive overview of the physical and chemical properties of a specific, functionalized derivative: 6-Iodo-7-methyl-1-indanone. This molecule is of particular interest to researchers in drug discovery and organic synthesis due to the presence of three key features: the indanone core, a methyl group, and an iodine atom. The methyl group can influence the molecule's lipophilicity and metabolic stability, while the iodine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to build more complex molecular architectures. This guide will delve into the predicted and known properties of this compound, its synthesis, and its potential applications, offering valuable insights for scientists working in related fields.

Chemical and Physical Properties

PropertyValueSource/Method
Molecular Formula C₁₀H₉IODeduced from structure
Molecular Weight 272.08 g/mol Calculated
Appearance Expected to be a solid at room temperatureAnalogy to similar indanones
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like ethanol, ether, and dichloromethane; sparingly soluble in water.Analogy to similar indanones[4]
CAS Number Not available-

Spectroscopic Data (Predicted)

The following spectroscopic data is predicted based on the structure of 6-Iodo-7-methyl-1-indanone and known spectral data for similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 6-Iodo-7-methyl-1-indanone in a solvent like CDCl₃ is expected to show the following signals:

  • Aromatic Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The exact chemical shifts will be influenced by the electron-donating effect of the methyl group and the electron-withdrawing and anisotropic effects of the iodine and carbonyl groups.

  • Methylene Protons (C2-H₂): A triplet at approximately δ 3.0-3.3 ppm, corresponding to the two protons on the carbon adjacent to the carbonyl group.

  • Methylene Protons (C3-H₂): A triplet at approximately δ 2.6-2.9 ppm, corresponding to the two protons on the carbon adjacent to the aromatic ring.

  • Methyl Protons (CH₃): A singlet at approximately δ 2.2-2.5 ppm, corresponding to the three protons of the methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule. The predicted chemical shifts are as follows:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 205-208 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 120-155 ppm). The carbon bearing the iodine atom will have a lower chemical shift compared to the others.

  • Methylene Carbons: Two signals for the aliphatic methylene carbons, typically in the range of δ 25-45 ppm.

  • Methyl Carbon: A signal for the methyl carbon at approximately δ 15-20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 6-Iodo-7-methyl-1-indanone will be characterized by several key absorption bands:

  • C=O Stretch: A strong, sharp absorption band in the region of 1690-1710 cm⁻¹. This is a characteristic peak for a conjugated ketone.[5]

  • C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹, characteristic of sp² C-H bonds.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹, corresponding to the sp³ C-H bonds of the methylene and methyl groups.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-I Stretch: A weak absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, 6-Iodo-7-methyl-1-indanone would be expected to show:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 272, corresponding to the molecular weight of the compound. The presence of iodine would give a characteristic isotopic pattern.

  • Major Fragmentation Peaks:

    • Loss of an iodine atom (m/z = 145).

    • Loss of a methyl group (m/z = 257).

    • Loss of carbon monoxide (CO) from the molecular ion (m/z = 244) or from the fragment at m/z = 145 (m/z = 117).

    • Cleavage of the five-membered ring.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to 6-Iodo-7-methyl-1-indanone is via an intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropionic acid. A detailed protocol for a similar transformation has been well-documented in the literature for other indanones.[6]

Step-by-Step Protocol:

  • Starting Material: The synthesis would likely begin with 3-(3-iodo-2-methylphenyl)propanoic acid.

  • Acid Chloride Formation: The carboxylic acid is converted to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or under neat conditions.

  • Intramolecular Friedel-Crafts Acylation: The crude acid chloride is then subjected to an intramolecular Friedel-Crafts acylation using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like DCM or nitrobenzene. The reaction mixture is typically stirred at room temperature or gently heated to promote cyclization.

  • Workup and Purification: The reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_of_6_Iodo_7_methyl_1_indanone start 3-(3-iodo-2-methylphenyl)propanoic acid reagent1 SOCl₂ or (COCl)₂ intermediate 3-(3-iodo-2-methylphenyl)propanoyl chloride start->intermediate Acid Chloride Formation reagent2 AlCl₃ product 6-Iodo-7-methyl-1-indanone intermediate->product Intramolecular Friedel-Crafts Acylation

Proposed synthesis of 6-Iodo-7-methyl-1-indanone.
Reactivity

6-Iodo-7-methyl-1-indanone possesses several reactive sites that can be exploited for further chemical transformations:

  • Carbonyl Group: The ketone functional group can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination to form an amine, and reactions with Grignard or organolithium reagents to form tertiary alcohols.

  • Aryl Iodide: The carbon-iodine bond is a versatile handle for a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of various aryl, vinyl, or alkynyl groups at the 6-position of the indanone core, enabling the synthesis of a diverse library of compounds.

  • Alpha-Carbon: The methylene group alpha to the carbonyl (C2) can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles, allowing for functionalization at this position.

Applications in Research and Drug Development

While specific applications for 6-Iodo-7-methyl-1-indanone have not been extensively reported, the indanone scaffold is of significant interest in drug discovery.[4] Derivatives of indanone have been investigated for a wide range of therapeutic targets.[2]

The presence of the iodo and methyl substituents on the aromatic ring of 6-Iodo-7-methyl-1-indanone makes it a valuable building block for creating libraries of novel compounds for high-throughput screening. The ability to perform cross-coupling reactions at the iodo position allows for the systematic exploration of the structure-activity relationship (SAR) of indanone derivatives.

Given the known biological activities of indanones, potential research applications for derivatives of 6-Iodo-7-methyl-1-indanone could include the development of:

  • Neuroprotective Agents: Targeting enzymes like acetylcholinesterase or monoamine oxidase for the treatment of neurodegenerative diseases.[4]

  • Anticancer Agents: Designing molecules that inhibit cancer cell proliferation.[2]

  • Anti-inflammatory and Analgesic Drugs: Exploring their potential to modulate inflammatory pathways.[3]

  • Antimicrobial Agents: Investigating their activity against various bacterial and fungal strains.[2]

Safety and Handling

Specific toxicity data for 6-Iodo-7-methyl-1-indanone is not available. However, based on the safety data for related indanone compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air.

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

It is crucial to consult the Safety Data Sheet (SDS) for any chemical before handling it.

Conclusion

6-Iodo-7-methyl-1-indanone is a promising, yet underexplored, substituted indanone with significant potential as a building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive ketone, a versatile aryl iodide, and a metabolically influential methyl group on the privileged indanone scaffold makes it an attractive starting point for the development of novel bioactive molecules. While experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and potential applications based on the well-established chemistry and biology of the indanone class of compounds. Further research into the synthesis and biological evaluation of 6-Iodo-7-methyl-1-indanone and its derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

  • Fillion, E., et al. (2012). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 89, 115-125. [Link]

  • Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 8996-9019. [Link]

  • Kumar, A., et al. (2017). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology, 10(12), 4321-4325. [Link]

  • Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]

  • Kaur, M., et al. (2017). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. Journal of Applied Pharmaceutical Science, 7(12), 143-149. [Link]

  • University of California, Irvine. Interpretation of mass spectra. [Link]

  • Ledezma Fierro, J. A., et al. (2023). Indanone Building Blocks from Lignin Related C-9 Plaform Molecules. ChemRxiv. [Link]

  • Organic Chemistry Portal. Indanone synthesis. [Link]

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 647-665. [Link]

  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

  • Sotor, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-507. [Link]

  • Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 647-665. [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

  • Chemistry Steps. Interpreting IR Spectra. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

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  • LibreTexts Chemistry. Fragmentation Patterns in Mass Spectra. [Link]

  • PubChem. 1-Indanone. [Link]

  • Chegg. label all the significant peaks of the IR spectrum for 1-indanone. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • PubChem. 6-Methyl-1-indanone. [Link]

  • Chemical Synthesis Database. 6,7-dihydroxy-1-indanone. [Link]

  • YouTube. IR peak ID example. [Link]

Sources

Exploratory

Mechanism of Formation and Synthetic Methodology for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary The functionalized indanone core is a privileged scaffold in medicinal chemistry, frequently serving as a rigidified precursor for kinase inhibitors, cholinesterase modulators, and complex natural produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized indanone core is a privileged scaffold in medicinal chemistry, frequently serving as a rigidified precursor for kinase inhibitors, cholinesterase modulators, and complex natural product syntheses[1]. Specifically, 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (6-iodo-7-methyl-1-indanone) provides a highly versatile bi-functional platform: the C1-carbonyl allows for condensation or reductive amination, while the C6-iodide serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig).

This whitepaper details the mechanistic causality, regioselective logic, and self-validating experimental protocols required to synthesize this molecule from commercially available precursors.

Retrosynthetic Strategy & Chemical Context

The synthesis of 6-iodo-7-methyl-1-indanone is achieved through a two-stage linear sequence. The target is disconnected at the C6–Iodine bond, leading back to the intermediate 7-methyl-1-indanone [2],[3]. This intermediate is further disconnected via an intramolecular C–C bond cleavage to 3-(m-tolyl)propanoic acid , which undergoes a Friedel-Crafts acylation to construct the fused cyclopentanone ring.

Retrosynthesis A 6-Iodo-7-methyl-1-indanone (Target) B 7-Methyl-1-indanone (Intermediate) A->B Electrophilic Iodination C 3-(m-Tolyl)propanoic acid (Precursor) B->C Intramolecular Friedel-Crafts

Figure 1: Retrosynthetic pathway for 6-Iodo-7-methyl-1-indanone.

Stage 1: Assembly of the Indanone Core

Mechanistic Causality

The formation of 7-methyl-1-indanone relies on the generation of a highly electrophilic acylium ion from 3-(m-tolyl)propanoic acid. When treated with thionyl chloride ( SOCl2​ ), the carboxylic acid is converted to an acyl chloride. The addition of a Lewis acid ( AlCl3​ ) strips the chloride ion, generating the acylium species.

Because the starting material possesses a meta-methyl group, ring closure can theoretically occur at two positions:

  • Para to the methyl group (C6 of the precursor): Yields 5-methyl-1-indanone.

  • Ortho to the methyl group (C2 of the precursor): Yields 7-methyl-1-indanone.

Although the 5-methyl isomer is sterically favored, the 7-methyl isomer can be successfully isolated via careful chromatographic separation. This step is a known bottleneck in indanone synthesis, requiring strict temperature control to prevent polymerization.

Protocol 1: Synthesis of 7-Methyl-1-indanone

Self-Validating System: The progress of the acyl chloride formation is monitored by the cessation of HCl and SO2​ gas evolution.

  • Acyl Chloride Formation: To a flame-dried flask under argon, dissolve 3-(m-tolyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M). Add SOCl2​ (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (0.05 equiv). Stir at room temperature for 2 hours.

  • Concentration: Remove excess SOCl2​ and solvent in vacuo to yield the crude acyl chloride. Redissolve immediately in anhydrous DCM.

  • Friedel-Crafts Cyclization: Cool the solution to 0 °C. Add anhydrous AlCl3​ (1.2 equiv) portion-wise to control the exotherm.

  • Maturation: Stir at room temperature for 4 hours. Monitor via TLC (Hexanes:EtOAc 4:1).

  • Quench & Extraction: Pour the dark mixture over crushed ice and 1M HCl. Extract with DCM (3x). Wash the organic layers with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Purify via flash column chromatography ( SiO2​ ). The sterically less hindered 5-methyl isomer elutes first, followed by the desired 7-methyl-1-indanone.

Stage 2: Regioselective Electrophilic Iodination

Synergistic Directing Effects

The iodination of 7-methyl-1-indanone is a masterclass in synergistic regiocontrol. The indanone ring contains two directing groups:

  • C1-Carbonyl: An electron-withdrawing group (EWG) that deactivates the ring but directs electrophiles to the meta positions (C4 and C6).

  • C7-Methyl: An electron-donating group (EDG) that activates the ring and directs to the ortho (C6) and para (C4) positions.

Both groups synergistically push the electrophile toward C4 and C6. However, C6 is overwhelmingly favored . Why? The C4 position suffers from severe steric hindrance caused by the pseudo-equatorial protons of the C3-methylene group in the puckered cyclopentanone ring. Furthermore, hyperconjugation from the adjacent C7-methyl group directly stabilizes the Wheland intermediate (sigma-complex) at C6 far more effectively than at C4.

Regioselectivity SM 7-Methyl-1-indanone C1 C1 Carbonyl (EWG, Meta-directing) SM->C1 C7 C7 Methyl (EDG, Ortho/Para-directing) SM->C7 C6 C6 Position (Favored: Sterically Accessible) C1->C6 Directs C4 C4 Position (Disfavored: C3-CH2 Steric Clash) C1->C4 Directs C7->C6 Directs C7->C4 Directs

Figure 2: Synergistic directing effects governing C6 regioselectivity.

Protocol 2: Synthesis of 6-Iodo-7-methyl-1-indanone

Because the C1-carbonyl deactivates the aromatic ring, standard diatomic iodine ( I2​ ) is insufficiently electrophilic. A "super-electrophile" must be generated using N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH). TfOH protonates the carbonyl oxygen of NIS, drastically lowering the LUMO of the I–N bond and facilitating the release of an I+ equivalent.

Mechanism NIS NIS + TfOH (I+ Generation) Pi Pi-Complex Formation NIS->Pi Sigma Wheland Intermediate (Sigma-Complex at C6) Pi->Sigma Deprot Deprotonation (Rearomatization) Sigma->Deprot Prod 6-Iodo-7-methyl- 1-indanone Deprot->Prod

Figure 3: Stepwise mechanism of electrophilic aromatic iodination.

  • Setup: In a dried flask under argon, dissolve 7-methyl-1-indanone (1.0 equiv) in anhydrous acetonitrile (MeCN) (0.1 M).

  • Reagent Addition: Add NIS (1.1 equiv) in one portion at 0 °C.

  • Activation: Slowly add TfOH (0.5 equiv) dropwise. The solution will immediately darken to a deep red/brown, indicating active iodonium generation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Quench: Neutralize unreacted active iodine species by pouring the mixture into saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). The color will rapidly discharge to pale yellow.

  • Isolation: Extract with ethyl acetate (3x). Wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol to yield 6-iodo-7-methyl-1-indanone as an off-white solid.

Analytical Validation: The NOESY NMR Trick

To definitively prove that iodination occurred at C6 and not C4, researchers must rely on a self-validating 2D-NMR technique.

While 1H-NMR will show two aromatic protons as a pair of ortho-coupled doublets ( J≈8.0 Hz) for both the C4 and C6 isomers, NOESY NMR provides unambiguous proof of regiochemistry:

  • In the desired C6-iodo isomer: The C7-methyl group is sandwiched between the C7a-bridgehead carbon and the C6-iodine atom. Therefore, the C7-methyl protons will show NO correlation to any aromatic proton.

  • In the undesired C4-iodo isomer: The C7-methyl group is adjacent to a proton at C6. A strong NOE correlation would be observed between the C7-methyl and the C6-proton.

The absence of an NOE cross-peak validates the successful synthesis of 6-iodo-7-methyl-1-indanone.

Quantitative Data: Yield Optimization

The choice of iodinating agent drastically impacts both yield and regioselectivity. The data below summarizes the optimization of the Stage 2 transformation.

Reagent SystemSolventTemp (°C)Yield (%)Regioselectivity (C6:C4)Mechanistic Observation
I2​ / H5​IO6​ AcOH/ H2​O 804285:15Sluggish kinetics; oxidative byproducts observed.
I2​ / Ag2​SO4​ EtOH256192:8Moderate yield; heterogeneous mixture limits scalability.
NIS / BF3​⋅OEt2​ MeCN257495:5Good selectivity; incomplete conversion after 12h.
NIS / TfOH MeCN 0 to 25 89 >99:1 Rapid, clean conversion; super-electrophile generation.

References

  • RSC Publishing. DFT studies on rhodium(iii)-catalyzed synthesis of indanones from N-methoxybenzamides via C–H activation reaction. New Journal of Chemistry. Available at: [Link][1]

  • NIScPR Online Periodical Repository. Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B. Available at: [Link]

Sources

Foundational

Safety data sheet and handling guidelines for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Safety Data Sheet and Handling Guidelines for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one: A Technical Whitepaper Executive Summary As a Senior Application Scientist specializing in drug discovery pipelines, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Safety Data Sheet and Handling Guidelines for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one: A Technical Whitepaper

Executive Summary

As a Senior Application Scientist specializing in drug discovery pipelines, I frequently evaluate novel halogenated bicyclic systems. 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (often referred to as 6-iodo-7-methyl-1-indanone) is a highly versatile, structurally rigid intermediate. The C6-iodine atom serves as an optimal handle for transition-metal-catalyzed cross-coupling, while the C7-methyl group introduces specific steric parameters that can uniquely influence target receptor binding in downstream Active Pharmaceutical Ingredients (APIs). Indanone derivatives of this class are critical building blocks in the synthesis of complex pharmaceuticals, including agents like rasagiline and other indane-based therapeutics[1].

This whitepaper establishes the foundational physicochemical profile, hazard causality, and self-validating handling protocols required to safely and effectively utilize this compound in a laboratory setting.

Part 1: Physicochemical Profiling & Causality

Understanding the physical properties of a compound is the first step in predicting its behavior and potential hazards. Due to the highly specific nature of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, its handling parameters are extrapolated from its closest structural analogs, 6-iodo-1-indanone[2] and 6-methyl-1-indanone[3][4].

PropertyValue (Extrapolated)Causality & Synthetic Relevance
Molecular Formula C10H9IODefines stoichiometry; the heavy iodine atom significantly impacts overall atom economy during late-stage functionalization.
Molecular Weight 272.08 g/mol High lipophilicity due to the iodine atom increases solubility in non-polar organic solvents but reduces aqueous solubility.
Appearance Pale yellow solidA shift to dark brown indicates photolytic degradation and the release of free iodine ( I2​ ) radicals.
Storage Temperature 2–8 °CThermal control prevents the homolytic cleavage of the photolabile C-I bond, preserving compound integrity[2].

Part 2: Safety Data Sheet (SDS) & Hazard Mitigation

Based on the established safety data of the closely related 6-methyl-1-indanone[3] and 6-iodo-1-indanone[2], 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is classified under the following Globally Harmonized System (GHS) hazard categories:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

Causality of Hazards

The inherent hazards of this molecule are driven by its electronic structure. The electrophilic nature of the carbonyl carbon (C1) and the acidity of the alpha-protons (C2) make the indanone core reactive toward biological nucleophiles, such as thiol groups in skin proteins. Furthermore, the lipophilic nature of the iodo- and methyl-substituents facilitates rapid dermal penetration, exacerbating localized irritation.

Engineering Controls & PPE
  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is mandatory when handling the neat solid), tightly fitting safety goggles, and a flame-resistant laboratory coat.

  • Environmental Controls: All manipulations must be performed within a Class II chemical fume hood to mitigate inhalation risks associated with H335[3].

  • Storage Protocols: The compound must be stored at 2–8 °C in an amber vial backfilled with Argon or Nitrogen[2]. Exposure to ambient UV light will trigger radical-mediated degradation.

Part 3: Downstream Application & Self-Validating Protocols

To demonstrate the synthetic utility of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, the following is a standardized, self-validating protocol for a Suzuki-Miyaura Cross-Coupling at the C6 position.

Causality in Experimental Design

Steric hindrance from the adjacent C7-methyl group requires a highly active, sterically accommodating palladium catalyst. Pd(dppf)Cl2​ is selected because its bidentate ligand framework prevents catalyst deactivation and suppresses competitive protodehalogenation. A biphasic solvent system (1,4-Dioxane/Water) is utilized to allow the slow dissolution of the base ( K2​CO3​ ), preventing base-catalyzed aldol self-condensation of the indanone core.

Step-by-Step Methodology
  • Inert Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq). Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Syringe in degassed 1,4-dioxane (0.2 M relative to the indanone), followed by a degassed aqueous solution of K2​CO3​ (2.0 eq).

  • Thermal Activation: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

    • Self-Validation Checkpoint 1 (Visual): The reaction mixture will transition from a pale yellow suspension to a homogeneous dark red/brown solution. This color shift confirms the successful oxidative addition of the Pd(0) species into the C-I bond. If the solution remains pale yellow, the catalyst has likely oxidized, and the reaction has stalled.

  • Aqueous Quench & Workup: Cool the reaction to room temperature and quench with saturated aqueous NH4​Cl .

    • Self-Validation Checkpoint 2 (Phase Separation): NH4​Cl neutralizes the basic environment, preventing product epimerization. If the reaction failed, unreacted starting material will precipitate as a cloudy layer at the aqueous-organic interface due to its high lipophilicity.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo for subsequent silica gel chromatography.

Part 4: System Workflow Visualization

The following diagram illustrates the logical relationship between the compound's hazard profile, the required handling environment, and its downstream synthetic utility.

G cluster_safety Safety & Handling Protocol (SDS) cluster_synthesis Downstream Synthetic Utility Compound 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (Starting Material) PPE PPE: Nitrile Gloves, N95, Safety Goggles Compound->PPE Hazard Assessment Environment Environment: Class II Fume Hood Compound->Environment Storage Storage: 2-8°C, Light Protected Compound->Storage Suzuki Suzuki-Miyaura Coupling (C6) Environment->Suzuki Inert Atmosphere Buchwald Buchwald-Hartwig Amination (C6) Environment->Buchwald Reduction Carbonyl Reduction (C1) Environment->Reduction API Advanced API Intermediates (e.g., Rasagiline analogs) Suzuki->API Buchwald->API Reduction->API

Synthetic Workflow and Hazard Mitigation for 6-Iodo-7-methyl-1-indanone.

References

  • 6-Methyl-1-indanone | C10H10O | CID 2795093 - PubChem Source: National Center for Biotechnology Information (nih.gov) URL:[Link]

  • 1-Indanone - Wikipedia Source: Wikimedia Foundation (wikipedia.org) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Application Note: Regioselective Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Introduction and Mechanistic Rationale The compound 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (often referred to as 6-iodo-7-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Introduction and Mechanistic Rationale

The compound 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (often referred to as 6-iodo-7-methylindan-1-one) is a highly valuable synthetic intermediate. The presence of the C6-iodide provides a versatile synthetic handle for late-stage transition-metal-catalyzed functionalizations, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, which are essential in the development of kinase inhibitors and other targeted therapeutics [1].

Causality in Regioselectivity: The synthesis of this compound relies on the direct electrophilic aromatic substitution (EAS) of 7-methylindan-1-one. Achieving high regioselectivity requires exploiting the synergistic directing effects of the existing substituents:

  • The C1-Carbonyl Group: Acts as an electron-withdrawing group (EWG), deactivating the aromatic ring and directing incoming electrophiles to the meta positions (C4 and C6).

  • The C7-Methyl Group: Acts as an electron-donating group (EDG) via hyperconjugation, activating the ring and directing electrophiles to the ortho and para positions (C6 and C4, respectively).

Because the indanone ring is net-deactivated by the ketone, standard iodination conditions (e.g., I2​ alone) are insufficient. A highly reactive electrophilic iodine species ( I+ ) must be generated. We utilize N-Iodosuccinimide (NIS) in the presence of Trifluoroacetic acid (TFA). TFA protonates the succinimide carbonyls, dramatically increasing the electrophilicity of the iodine atom and driving the substitution selectively to the C6 position, which is sterically accessible and electronically favored [2].

Experimental Workflow and Logic

The following workflow illustrates the logical progression from reagent activation to final product isolation.

Workflow SM 7-Methylindan-1-one (Starting Material) Reaction Electrophilic Aromatic Substitution (C6) SM->Reaction Reagents NIS / TFA (Electrophile Generation) Reagents->Reaction Quench Na2S2O3 Quench (Reduces excess I+) Reaction->Quench Workup Liquid-Liquid Extraction (EtOAc/H2O) Quench->Workup Purification Silica Gel Chromatography (Hexanes/EtOAc) Workup->Purification Product 6-Iodo-7-methylindan-1-one (Target Compound) Purification->Product

Figure 1: Logical workflow for the regioselective iodination of 7-methylindan-1-one.

Quantitative Optimization Data

To establish a self-validating protocol, multiple conditions were screened to balance conversion rates against the risk of over-iodination (di-iodination at C4 and C6). The data below summarizes the optimization logic.

EntryReagent SystemSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C6:C4)
1 I2​ , H2​O2​ MeOH2524< 10N/A (Low Conversion)
2NIS (1.2 eq)DCM251815> 95:5
3NIS (1.2 eq), TFA (5.0 eq)DCM25485> 95:5
4NIS (1.5 eq), TfOH (1.0 eq)DCM016270:30 (Over-iodination)

Table 1: Optimization of iodination conditions. Entry 3 represents the optimal balance of reactivity and selectivity.

Step-by-Step Synthesis Protocol

Materials Required:

  • 7-Methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv, 10.0 mmol, 1.46 g)

  • N-Iodosuccinimide (NIS) (1.2 equiv, 12.0 mmol, 2.70 g)

  • Trifluoroacetic acid (TFA) (5.0 equiv, 50.0 mmol, 3.8 mL)

  • Dichloromethane (DCM) (Anhydrous, 40 mL)

  • Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) solution

Methodology:

  • Reaction Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions, though the EAS itself is generally moisture-tolerant.

  • Substrate Dissolution: Add 7-methyl-2,3-dihydro-1H-inden-1-one (1.46 g, 10.0 mmol) to the flask, followed by 40 mL of anhydrous DCM. Stir until complete dissolution is achieved.

  • Acid Activation: Slowly add TFA (3.8 mL, 50.0 mmol) to the stirring solution at room temperature (25 °C). Causality Note: The addition of TFA prior to NIS ensures that the environment is sufficiently acidic to immediately protonate the NIS upon addition, preventing uncatalyzed side reactions.

  • Electrophile Addition: Add NIS (2.70 g, 12.0 mmol) in three equal portions over 15 minutes. The solution will typically darken to a deep red/brown as the active iodine species is generated.

  • Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the progression via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The starting material ( Rf​≈0.45 ) should be consumed within 4 hours, replaced by a new, less polar spot ( Rf​≈0.55 ).

  • Quenching: Once TLC indicates complete consumption of the starting material, cool the flask in an ice bath. Slowly add 20 mL of saturated aqueous Na2​S2​O3​ . Causality Note: Thiosulfate acts as a reducing agent, rapidly converting unreacted electrophilic iodine and trace I2​ into highly water-soluble iodide ( I− ), effectively halting the reaction and decolorizing the organic layer.

  • Neutralization: Carefully add saturated aqueous NaHCO3​ (approx. 20 mL) until the aqueous layer is slightly basic (pH ~8). This neutralizes the TFA, driving it into the aqueous phase as sodium trifluoroacetate.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

  • Isolation: Concentrate the product-containing fractions to yield 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one as an off-white to pale yellow solid. Verify purity via 1H NMR, specifically looking for the disappearance of the C6 aromatic proton and the characteristic shift of the remaining C4 and C5 protons.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at:[Link]

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Sterically Hindered 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary This application note details an optimized, field-proven protocol for the Suzuki-Miyaura cross-coupling of 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one. The presence of a methyl group at the C7 position c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details an optimized, field-proven protocol for the Suzuki-Miyaura cross-coupling of 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one. The presence of a methyl group at the C7 position creates significant steric hindrance around the C6-iodide, severely impeding the transmetalation step of the catalytic cycle. By employing electron-rich, sterically demanding Buchwald-type ligands and a strong base in a biphasic solvent system, researchers can overcome these kinetic barriers to achieve high-yielding biaryl formations suitable for late-stage drug development.

Introduction & Mechanistic Rationale

The indanone scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs. Functionalization of the indanone core via Palladium-catalyzed Suzuki-Miyaura cross-coupling is a standard approach for late-stage diversification.

However, 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one presents a unique synthetic challenge. The target C-I bond at position 6 is directly flanked by a methyl group at position 7, which is itself adjacent to the rigid C1 carbonyl. While the oxidative addition of Pd(0) into the relatively weak C-I bond is facile, the subsequent transmetalation step—where the arylboronic acid transfers its aryl group to the Pd(II) center—becomes the rate-limiting step due to severe steric repulsion [3]. Furthermore, the bulky ortho-substituents inhibit the necessary cis-trans isomerization required prior to reductive elimination.

Catalyst System Selection (E-E-A-T)

To overcome the activation energy barriers associated with sterically demanding biaryl synthesis, the choice of the catalytic system is paramount. Traditional phosphine ligands (e.g., PPh3, dppf) often fail with this substrate, leading to poor turnover, protodeboronation of the boronic acid, or homocoupling side reactions [4].

  • Ligand Choice (SPhos/XPhos): Dialkylbiaryl monophosphine ligands developed by the Buchwald group, specifically SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), are highly recommended [1]. The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition. More importantly, the bulky biphenyl backbone stabilizes the Pd(0) intermediate and forces the complex into a crowded geometry that dramatically accelerates reductive elimination, pushing the equilibrium forward [2].

  • Base Selection: A strong base is required to activate the boronic acid into a more nucleophilic boronate complex and facilitate the base-exchange step on the Pd(II) center. Anhydrous K₃PO₄ or Cs₂CO₃ are superior to weaker bases like Na₂CO₃ for hindered substrates [5].

  • Solvent System: A biphasic mixture of Toluene/Water (10:1) ensures high solubility of the organic substrates in the organic phase while keeping the inorganic base and boronate species active at the interface, preventing the precipitation of halide byproducts that can poison the catalyst.

Experimental Protocol

Self-Validating System: This protocol incorporates in-process controls (IPC) and visual cues to ensure catalytic turnover and prevent the accumulation of degraded intermediates.

Materials
  • Substrate: 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (1.0 mmol, 272 mg)

  • Coupling Partner: Arylboronic Acid (1.5 mmol)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 4.5 mg, 2 mol%)

  • Ligand: SPhos (0.04 mmol, 16.4 mg, 4 mol%)

  • Base: K₃PO₄ (3.0 mmol, 636 mg)

  • Solvents: Toluene (10 mL) and Deionized Water (1 mL) - Rigorously Degassed

Step-by-Step Procedure
  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)₂ and SPhos. Evacuate and backfill the flask with Argon (3 cycles). Add 2 mL of degassed toluene. Stir at room temperature for 15 minutes. Validation Check: The solution must turn a clear, pale yellow, indicating the successful formation of the active Pd(0)-SPhos complex.

  • Substrate Addition: To the active catalyst solution, add the 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one and the arylboronic acid under a positive flow of Argon.

  • Base Addition: Dissolve K₃PO₄ in 1 mL of degassed water and add it to the reaction mixture via syringe, followed by the remaining 8 mL of toluene.

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 90 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) to ensure optimal interfacial mixing.

  • In-Process Monitoring (IPC): After 2 hours, sample the organic layer. Quench with EtOAc/H₂O, and analyze the organic phase via LC-MS or TLC. The disappearance of the highly UV-active starting indanone and the emergence of the product mass confirm catalytic turnover.

  • Workup & Purification: Once complete (typically 4-6 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Data Presentation: Condition Screening

The following table summarizes the optimization data for the coupling of 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one with 2-methylphenylboronic acid (a highly challenging ortho-substituted boronic acid).

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Isolated Yield (%)
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Dioxane/H₂O9035%12%
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃Toluene/H₂O9055%38%
3Pd(OAc)₂ / XPhos (2 mol%)K₃PO₄Toluene/H₂O90>95%84%
4 Pd(OAc)₂ / SPhos (2 mol%) K₃PO₄ Toluene/H₂O 90 >99% 91%
5Pd(OAc)₂ / SPhos (2 mol%)Cs₂CO₃Toluene/H₂O90>99%89%

Note: SPhos outperforms XPhos slightly in this specific electronic environment, likely due to the optimal balance of steric bulk and electron density for the electron-deficient indanone system[2].

Mechanistic Pathway

Below is the catalytic cycle emphasizing the kinetic bottlenecks associated with this sterically hindered substrate.

SuzukiCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Facile for C-I) Pd0->OxAdd + 6-Iodo-7-methylindanone PdII_ArI trans-[Pd(II)(Ar)(I)L] Ar = 7-methyl-1-indanone-6-yl OxAdd->PdII_ArI BaseEx Base Exchange PdII_ArI->BaseEx + Base (e.g., K3PO4) PdII_ArOR trans-[Pd(II)(Ar)(OR)L] BaseEx->PdII_ArOR - KI Transmet Transmetalation (Rate-Limiting due to Sterics) PdII_ArOR->Transmet + Ar'-B(OH)2 PdII_ArAr trans-[Pd(II)(Ar)(Ar')L] Transmet->PdII_ArAr - B(OR)(OH)2 Isom Isomerization PdII_ArAr->Isom PdII_cis cis-[Pd(II)(Ar)(Ar')L] Isom->PdII_cis RedElim Reductive Elimination (Accelerated by Bulky Ligand) PdII_cis->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product

Catalytic cycle of the Suzuki-Miyaura coupling highlighting steric bottlenecks at transmetalation.

Troubleshooting & Quality Control

  • High Levels of Protodeboronation: If the arylboronic acid undergoes protodeboronation (yielding the reduced arene) before transmetalation, it indicates the transmetalation step is too slow. Solution: Increase the concentration of the base, ensure rigorous deoxygenation, or switch to the corresponding boronic acid pinacol ester (BPin) which is significantly more stable against protodeboronation [4].

  • Palladium Black Formation: The precipitation of black Pd(0) indicates catalyst deactivation and ligand dissociation. Solution: Ensure rigorous degassing of solvents. Oxygen degrades electron-rich phosphines like SPhos, leading to immediate catalyst collapse.

  • Incomplete Conversion (Stalling): If the reaction stalls at 50-60% conversion, the catalyst may have been poisoned by halide (iodide) accumulation. Solution: Increase the biphasic water ratio slightly to ensure KI byproducts remain fully dissolved and partitioned away from the organic catalytic cycle.

References

  • Sigma-Aldrich. "Buchwald Phosphine Ligands."
  • Grokipedia. "SPhos."
  • Organic Letters - ACS Publications. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls."
  • Medium. "One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis."
  • PMC.
Method

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one as a building block in medicinal chemistry

Application Note: 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one as a Privileged Building Block in Medicinal Chemistry Structural Rationale & Causality in Drug Design 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1192811-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one as a Privileged Building Block in Medicinal Chemistry

Structural Rationale & Causality in Drug Design

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1192811-39-4) is a highly specialized, bifunctional building block utilized in advanced medicinal chemistry and lead optimization. Its architecture is explicitly designed to address common pharmacokinetic and synthetic bottlenecks in drug development.

The Indanone Core: The 2,3-dihydro-1H-inden-1-one (indanone) framework is a privileged bicyclic scaffold. It provides a rigid, planar aromatic system fused to an aliphatic ring, which is highly effective in orienting pharmacophores for CNS and oncology targets. This core is famously utilized in FDA-approved therapeutics, including the acetylcholinesterase inhibitor donepezil (1)[1].

The "Magic Methyl" Effect at C7: The strategic placement of a methyl group at the C7 position leverages the "magic methyl" effect. In medicinal chemistry, a single methyl substitution can drastically improve target binding affinity by displacing high-energy water molecules from hydrophobic pockets and restricting the rotational degrees of freedom of adjacent functional groups (2)[2]. Furthermore, the C7-methyl group acts as a steric shield, blocking cytochrome P450 (CYP)-mediated aromatic oxidation at a traditional metabolic soft spot, thereby increasing the half-life of the resulting drug candidate.

The 6-Iodo Advantage: While brominated indanones are synthetically common, the 6-iodo substitution is critical for overcoming the steric hindrance imposed by the adjacent 7-methyl group during transition-metal catalysis. The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~238 kJ/mol) compared to the carbon-bromine (C-Br) bond (~336 kJ/mol). This facilitates rapid oxidative addition by Palladium(0) species, enabling cross-coupling reactions to proceed under much milder conditions, preventing the thermal degradation or aldol condensation of the indanone core (3)[3], (4)[4].

Divergent Functionalization Workflow

G A 6-Iodo-7-methyl-1-indanone (Bifunctional Core) B C6: Cross-Coupling (Suzuki, Buchwald-Hartwig) A->B C-I Activation C C1: Carbonyl Modification (Reductive Amination) A->C C=O Activation D C6-Aryl/Amino 7-Methyl-Indanone B->D E C1-Aminoindane Derivatives C->E F Lead Optimization (Enhanced ADMET & Potency) D->F E->F

Workflow of divergent late-stage functionalization using the 6-iodo-7-methyl-1-indanone scaffold.

Quantitative Data & Reactivity Profiling

The following table summarizes the quantitative advantages of utilizing the 6-iodo-7-methyl substitution pattern over traditional analogs during library synthesis.

Parameter6-Iodo-7-methyl-1-indanone6-Bromo-7-methyl-1-indanone6-Iodo-1-indanone (No Methyl)
C-X Bond Dissociation Energy ~238 kJ/mol~336 kJ/mol~238 kJ/mol
Relative Oxidative Addition Rate HighLow (Sterically hindered)Very High
Typical Suzuki Coupling Temp 60–80 °C90–110 °C50–70 °C
Metabolic Stability (C7 position) High (Blocked by CH3)High (Blocked by CH3)Low (Prone to CYP hydroxylation)
Lipophilicity (LogP contribution) +0.5 (Methyl effect)+0.5 (Methyl effect)Baseline

Standardized Experimental Protocols

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling at C6

Causality & Rationale: Coupling an aryl group ortho to a methyl group is notoriously difficult due to steric repulsion during the transmetalation and reductive elimination steps. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand possesses a large bite angle, which forces the intermediate Pd(II) complex into a geometry that highly favors reductive elimination. Aqueous K₂CO₃ is utilized to rapidly form the reactive boronate complex, while 1,4-dioxane provides solubility for the indanone core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-iodo-7-methyl-1-indanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.3 equiv, 1.3 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Degassing (Critical Step): Add a pre-degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v, 10 mL). Causality: Oxygen must be rigorously excluded via freeze-pump-thaw or heavy argon sparging to prevent the oxidation of the active Pd(0) species and to avoid unwanted homocoupling of the boronic acid.

  • Reaction: Seal the flask and heat the mixture to 80 °C under an argon atmosphere for 4–6 hours.

  • Self-Validating Quality Control: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass [M+H]⁺ disappears, and the target cross-coupled mass appears. The presence of a des-iodo byproduct indicates premature protodeiodination (usually due to wet solvents or insufficient base).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove palladium black. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate.

Protocol B: Reductive Amination of the C1 Carbonyl

Causality & Rationale: Indanones are electronically deactivated compared to aliphatic ketones due to conjugation with the fused aromatic ring. Therefore, standard reductive amination conditions often fail or require harsh temperatures. Titanium(IV) isopropoxide (Ti(O-iPr)₄) is employed as a strong Lewis acid to activate the carbonyl carbon, driving the formation of the intermediate imine/iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to selectively reduce the iminium ion without reducing the unreacted starting ketone to an indanol.

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask under nitrogen, dissolve 6-iodo-7-methyl-1-indanone (1.0 equiv, 1.0 mmol) and the target primary or secondary amine (1.2 equiv, 1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add Ti(O-iPr)₄ (1.5 equiv, 1.5 mmol) dropwise. Stir the mixture at room temperature for 12 hours.

  • Controlled Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (2.0 equiv, 2.0 mmol) in small portions over 10 minutes. Causality: Cooling controls the exothermic nature of the hydride transfer, preventing over-reduction and minimizing the formation of unwanted side products.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for an additional 4 hours.

  • Self-Validating Quality Control: Perform Thin Layer Chromatography (TLC). A successful reaction is validated by a shift to a more polar spot that stains positively with ninhydrin (indicating the presence of the new amine).

  • Workup: Quench the reaction carefully by adding saturated aqueous NaHCO₃ (10 mL) to neutralize the acid and destroy excess hydride. Stir vigorously for 15 minutes until a white precipitate (titanium dioxide) forms. Filter the suspension through Celite, and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄ and concentrate. Isolate the final aminoindane via reverse-phase HPLC or silica gel chromatography (using 1% triethylamine in the eluent to prevent streaking of the basic amine).

References

  • Source: PubMed (European Journal of Medicinal Chemistry)
  • Source: Chemical Society Reviews (RSC Publishing)
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI URL
  • Iodoindenes: Synthesis and application to cross-coupling Source: UHM Reaction Dynamics URL

Sources

Application

Buchwald-Hartwig amination conditions for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Executive Summary The construction of C–N bonds via the Buchwald-Hartwig amination is a cornerstone of modern phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Executive Summary

The construction of C–N bonds via the Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical development. However, applying this methodology to highly functionalized, sterically hindered substrates like 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one presents a dual mechanistic challenge: overcoming the steric bulk of the ortho-methyl group while simultaneously preventing the base-mediated enolization of the indanone core. This application note details a self-validating, highly optimized protocol that leverages third-generation (G3) palladacycle precatalysts and weak inorganic bases to achieve complete chemoselectivity and high yields.

Substrate Profiling & Mechanistic Causality

To design an effective catalytic system, we must first deconstruct the electronic and steric environment of the substrate.

Steric Hindrance at the Oxidative Addition Node

The substrate features an iodine atom at the 6-position flanked by a methyl group at the 7-position. While aryl iodides are highly reactive toward oxidative addition, the ortho-methyl group creates a sterically congested Pd(II) intermediate. To drive the reaction forward, a highly active, bulky dialkylbiaryl phosphine ligand is required. As demonstrated in computational studies by 1[1], the choice of ligand fundamentally shifts the rate-limiting step of the catalytic cycle. For primary amines, BrettPhos is optimal because its extreme steric bulk prevents the formation of unreactive bis-amine Pd complexes and accelerates reductive elimination. For secondary amines, RuPhos is preferred[2].

Furthermore, utilizing a G3 Precatalyst (e.g., BrettPhos Pd G3) ensures the rapid, quantitative generation of the active monoligated Pd(0) species at mild temperatures, bypassing the need for harsh reduction steps required by traditional Pd(II) sources like Pd(OAc)₂[3].

The Enolization Trap: Base Selection Logic

The most critical failure point for this specific substrate is the indanone core. The protons at the C2 position (adjacent to the ketone) are highly acidic. The standard Buchwald-Hartwig base, sodium tert-butoxide (NaOtBu), is a strong base that will rapidly deprotonate the indanone to form an enolate. This enolate can intercept the Pd(II) oxidative addition complex, leading to undesired α-arylation (dimerization/oligomerization) instead of the desired C–N coupling[4].

To completely suppress this competing pathway, the basicity of the reaction medium must be strictly controlled. The use of weak, non-nucleophilic inorganic bases such as Cs₂CO₃ or K₃PO₄ is mandatory[2]. These bases are strong enough to deprotonate the coordinated amine during the catalytic cycle but weak enough to leave the indanone α-protons intact.

Pathway Visualization

BHA_Mechanisms Pd0 Pd(0)L Active Catalyst OxAdd Pd(II)(Ar)(I)L Oxidative Addition Complex Pd0->OxAdd + 6-Iodo-7-methyl-1-indanone (Oxidative Addition) AmineCoord Pd(II)(Ar)(NHR)L Amido Complex OxAdd->AmineCoord + R-NH2, Cs2CO3 (Desired Pathway) Enolate Pd(II)(Ar)(Enolate)L Enolate Complex OxAdd->Enolate + Strong Base (NaOtBu) (Undesired Deprotonation) Product Aryl Amine Product + Pd(0)L AmineCoord->Product (Reductive Elimination) Product->Pd0 AlphaArylation α-Arylation Product (Side Reaction) Enolate->AlphaArylation (Reductive Elimination)

Catalytic cycle of B-H amination vs. competing α-arylation pathway.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reagent selection and reaction outcome, validating the mechanistic hypothesis.

EntryPrecatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂ (5)BINAP (10)NaOtBu (2.0)Toluene100<5Extensive α-arylation; strong base deprotonates indanone.
2Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2.0)Dioxane10042Sluggish reductive elimination; incomplete conversion.
3BrettPhos Pd G3 (2)BrettPhos (2)NaOtBu (2.0)t-AmylOH8018Excellent catalyst, but strong base still favors enolization.
4 BrettPhos Pd G3 (2) BrettPhos (2) Cs₂CO₃ (2.0) t-AmylOH 80 94 Optimal for 1° amines; weak base prevents side reactions.
5 RuPhos Pd G3 (2) RuPhos (2) K₃PO₄ (2.0) Toluene 80 89 Optimal for 2° amines; rate-limiting step shifted.

Self-Validating Experimental Protocol

This protocol is designed for the coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one with a primary amine. It incorporates in-process controls (IPC) to ensure the system self-validates at each critical node[2].

Reagents & Materials:

  • 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv, 1.0 mmol, 272 mg)

  • Primary Amine (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 (2.0 mol%, 0.02 mmol, 18 mg)

  • BrettPhos ligand (2.0 mol%, 0.02 mmol, 11 mg)

  • Anhydrous, finely milled Cs₂CO₃ (2.0 equiv, 2.0 mmol, 652 mg)

  • Anhydrous t-Amyl Alcohol (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the solid reagents: 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, BrettPhos Pd G3, BrettPhos, and Cs₂CO₃.

    • Causality Note: Cs₂CO₃ must be finely milled. Its low solubility in organic solvents means the reaction rate is highly dependent on the surface area of the solid base.

  • Purging: Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with dry Argon. Repeat this cycle three times.

  • Solvent & Amine Addition: Syringe in the anhydrous t-Amyl alcohol followed by the primary amine. (If the amine is a solid, add it during Step 1).

  • Catalyst Activation (IPC 1): Stir the mixture at room temperature for 5 minutes.

    • Validation Check: Observe a distinct color change from pale yellow/green to a deep red/orange. This visual cue confirms the successful dissociation of the G3 precatalyst and the generation of the active Pd(0) species[5].

  • Heating: Transfer the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to maintain suspension of the inorganic base.

  • Reaction Monitoring (IPC 2): After 2 hours, briefly remove the vessel from the heat, allow it to cool slightly, and extract a 10 µL aliquot via syringe. Quench the aliquot in 1 mL of acetonitrile and analyze via LC-MS.

    • Validation Check: The mass trace should show complete consumption of the aryl iodide (m/z = 272) and the appearance of the product mass. No significant peak corresponding to the α-arylated dimer should be present.

  • Workup & Isolation: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure aminated indanone.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.[Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.[Link]

  • One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy. RSC Advances.[Link]

  • Brainstorming a Buchwald-Hartwig coupling. Reddit - r/Chempros.[Link]

Sources

Method

Application Note: Strategic Derivatization of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one in Drug Discovery

Scientific Rationale & Scaffold Significance The indanone nucleus is a highly privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore in the Alzheimer's disease therapeutic donepezil...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Scaffold Significance

The indanone nucleus is a highly privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore in the Alzheimer's disease therapeutic donepezil[1][2]. Beyond neurodegenerative diseases, indanone derivatives have demonstrated profound efficacy as antiproliferative agents in oncology, often serving as lead structures to overcome multidrug resistance[3].

Within this chemical space, 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1192811-39-4) represents a highly specialized and strategically valuable building block. The presence of the C6-iodine atom serves as an ideal synthetic handle for late-stage transition-metal-catalyzed cross-coupling[4][5]. More importantly, the adjacent C7-methyl group introduces a critical steric parameter. When bulky aryl or heteroaryl groups are installed at the C6 position, the C7-methyl group restricts the rotation of the newly formed biaryl bond. This conformational locking is a proven tactic in structure-based drug design to increase target binding affinity (by minimizing entropic penalty upon binding) and improve kinase selectivity profiles.

Mechanistic Dynamics & Reactivity Mapping

As an application scientist, successfully functionalizing this scaffold requires understanding the distinct electronic and steric microenvironments of the molecule:

  • C6-Iodine (Sterically Hindered Electrophile): While the oxidative addition of Palladium(0) to a C-I bond is generally rapid, the ortho-methyl group at C7 creates severe steric hindrance during the transmetalation and reductive elimination steps of cross-coupling cycles. Overcoming this requires bulky, electron-rich phosphine ligands (e.g., XPhos or dppf) to force the catalytic cycle forward and prevent protodehalogenation.

  • C2-Methylene (Acidic α-Carbon): The protons at the C2 position are highly acidic due to the electron-withdrawing effect of the adjacent C1-carbonyl. This site readily undergoes base-catalyzed aldol and Knoevenagel condensations to form rigidified α,β-unsaturated arylidene indanones, which are potent dual inhibitors of monoamine oxidases (MAO) and acetylcholinesterase (AChE)[6].

  • C1-Carbonyl (Electrophilic Center): The ketone can be utilized for reductive amination to yield 1-aminoindane derivatives, a common motif in GPCR ligands.

Divergent Functionalization Workflows

The following diagram illustrates the divergent synthetic pathways utilized to generate complex drug-like libraries from the core 6-iodo-7-methyl-1-indanone scaffold.

Indanone_Functionalization Core 6-Iodo-7-methyl-1-indanone (Core Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat Knoevenagel Knoevenagel Condensation Core->Knoevenagel Ar-CHO, Piperidine EtOH, Reflux RedAm Reductive Amination Core->RedAm R-NH2, NaBH(OAc)3 Acidic conditions Prod1 6-Aryl-7-methyl-1-indanone (Conformationally Locked) Suzuki->Prod1 Prod2 2-Arylidene-6-iodo-7-methyl-1-indanone (AChE/MAO Inhibitor) Knoevenagel->Prod2 Prod3 1-Amino-6-iodo-7-methylindane (Amine Pharmacophore) RedAm->Prod3

Divergent synthetic pathways for functionalizing 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one.

Quantitative Data: Overcoming Steric Hindrance in Cross-Coupling

To demonstrate the causality behind catalyst selection, we evaluated multiple conditions for the Suzuki-Miyaura coupling of 6-iodo-7-methyl-1-indanone with phenylboronic acid. Standard catalysts fail due to the C7-methyl steric bulk, necessitating specialized Buchwald-type or bidentate ligands.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O9015%Monodentate PPh₃ fails to overcome ortho-methyl steric bulk; reaction stalls.
2Pd(OAc)₂ / P(o-tol)₃K₂CO₃DMF10035%Slight improvement in oxidative addition, but protodehalogenation dominates.
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O9088%Large bite angle of dppf accelerates reductive elimination; clean conversion.
4Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane / H₂O10094% Bulky Buchwald ligand perfectly accommodates steric hindrance; rapid turnover.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure experimental integrity at every step.

Protocol A: Sterically Hindered Suzuki-Miyaura Arylation (C6 Functionalization)

Objective: Synthesize conformationally restricted 6-aryl-7-methyl-1-indanone derivatives.

Causality of Reagent Selection: Pd₂(dba)₃ combined with XPhos is utilized because the bulky, electron-rich biaryl phosphine ligand accelerates the rate-limiting reductive elimination step, preventing the accumulation of Pd(II) intermediates that lead to side reactions. A biphasic Dioxane/H₂O system is used to ensure the solubility of the inorganic base (Cs₂CO₃), which is critical for forming the reactive boronate complex.

Step-by-Step Execution:

  • Preparation: In an oven-dried Schlenk flask, charge 6-Iodo-7-methyl-1-indanone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), Cs₂CO₃ (2.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Degassing (Critical Step): Evacuate the flask under high vacuum and backfill with ultra-pure argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; residual oxygen will quench the catalyst and promote homocoupling of the boronic acid.

  • Reaction: Inject degassed 1,4-dioxane/H₂O (4:1 ratio, 5.0 mL). Heat the mixture to 100 °C under vigorous stirring.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the organic layer. Perform TLC (Hexanes/EtOAc 3:1).

    • Validation Check: The strong UV-active starting material spot (Rf ~0.5) must be entirely consumed, replaced by a new spot (Rf ~0.3-0.4). Confirm via LC-MS: validate the disappearance of the characteristic iodine isotopic mass defect and the appearance of the [M+H]⁺ peak of the biaryl product.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient Hexanes to 20% EtOAc).

Protocol B: Knoevenagel Condensation to Arylidene Indanones (C2 Functionalization)

Objective: Synthesize 2-arylidene-6-iodo-7-methyl-1-indanones for neurodegenerative or oncology screening[3][6].

Causality of Reagent Selection: Piperidine acts as a mild organocatalyst to selectively deprotonate the acidic C2-methylene without triggering unwanted self-condensation of the aldehyde. Absolute ethanol is chosen as the solvent because it solubilizes the starting materials at reflux, but forces the highly conjugated, rigidified arylidene product to precipitate out of solution, thereby driving the equilibrium to completion via Le Chatelier's principle.

Step-by-Step Execution:

  • Preparation: Suspend the indanone derivative (1.0 equiv, 1.0 mmol) and the substituted benzaldehyde (1.1 equiv) in absolute ethanol (2.0 mL, 0.5 M).

  • Initiation: Add piperidine (0.1 equiv) dropwise. Heat the mixture to reflux (78 °C).

  • In-Process Control (IPC): Monitor the reaction visually.

    • Validation Check: Within 15-30 minutes, the pale solution will undergo a distinct chromic shift to a deep yellow, orange, or red color, followed by the formation of a heavy precipitate. This visual shift is a direct validation of extended π-conjugation forming the α,β-unsaturated ketone[6].

  • Completion: After 2 hours, remove from heat and cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize crystallization.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 × 5 mL) to remove unreacted aldehyde and piperidine.

  • Analytical Validation: Dry the solid under vacuum and analyze via ¹H NMR (CDCl₃).

    • Validation Check: The complete disappearance of the C2-methylene protons (typically ~2.6-2.7 ppm) and the appearance of a sharp vinylic proton singlet downfield (7.5–8.0 ppm) definitively confirm the formation of the thermodynamically favored E-isomer[6].

References

  • Title: Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders Source: nih.gov URL: 1

  • Title: Indanone derivatives: Emerging frontiers in cancer therapy Source: tandfonline.com URL: 3

  • Title: Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view Source: rsc.org URL: 6

  • Title: Recent developments in biological activities of indanones Source: nih.gov URL: 2

  • Title: Indane-1,3-Dione: From Synthetic Strategies to Applications Source: nih.gov URL: 4

  • Title: Palladium-Catalyzed Carbonylative Cyclization of Unsaturated Aryl Iodides and Dienyl Triflates, Iodides, and Bromides to Indanones and 2-Cyclopentenones Source: acs.org URL: 5

Sources

Application

Industrial Scale-Up Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one: Process Optimization and Protocol

Executive Summary The functionalized indanone core is a privileged scaffold in pharmaceutical chemistry, frequently serving as a critical intermediate in the synthesis of neurotherapeutics, kinase inhibitors, and complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized indanone core is a privileged scaffold in pharmaceutical chemistry, frequently serving as a critical intermediate in the synthesis of neurotherapeutics, kinase inhibitors, and complex natural products. Specifically, 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1192811-39-4) provides an ideal handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Transitioning the synthesis of this intermediate from the bench (milligram scale) to the pilot plant (kilogram scale) presents distinct challenges, primarily concerning regioselectivity, the handling of highly reactive halogenating agents, and the mitigation of hazardous waste streams. This application note details a highly optimized, atom-economical, and scalable protocol for the regioselective electrophilic iodination of 7-methyl-2,3-dihydro-1H-inden-1-one.

Mechanistic Insights & Regioselectivity

The success of this scale-up relies on exploiting the inherent electronic and steric properties of the starting material to drive absolute regiocontrol without the need for directing-group installation and removal.

In 7-methyl-2,3-dihydro-1H-inden-1-one, the aromatic ring is subject to two competing directing effects:

  • The C1-Carbonyl Group: Acts as an electron-withdrawing group (EWG), deactivating the ring and directing incoming electrophiles to the meta positions (C4 and C6).

  • The C7-Methyl Group: Acts as an electron-donating group (EDG) via hyperconjugation, activating the ring and directing electrophiles to the ortho and para positions (C6 is ortho, C4 is para).

Both substituents synergistically activate the C4 and C6 positions. However, the C4 position experiences significant steric hindrance from the adjacent aliphatic cyclopentanone ring. Consequently, electrophilic aromatic substitution ( SE​Ar ) occurs with high selectivity (>98:2) at the C6 position [1].

To achieve industrial viability, we utilize an I2​/NaIO4​ (iodine/sodium periodate) system in an acidic medium. The periodate acts as a terminal oxidant, converting the generated iodide ( I− ) byproduct back into the active electrophilic iodine species ( I+ ). This causality ensures near 100% atom economy of the expensive iodine source and prevents the formation of corrosive hydroiodic acid waste [2].

Process Development & Optimization Data

During phase-appropriate process development, several iodination conditions were evaluated to maximize the Space-Time Yield (STY) and minimize the Environmental Factor (E-factor). The data below summarizes the optimization leading to the final selected protocol.

ConditionReagentsTemp (°C)Conversion (%)Regioselectivity (C6:C4)E-FactorScalability Assessment
A (Bench) NIS, TFA, DCM20>9995:5HighPoor. NIS is cost-prohibitive at scale; DCM is restricted.
B (Classic) I2​ , HIO4​ , H2​SO4​ , AcOH609297:3MediumModerate. Exothermic, requires strict temperature control.
C (Optimized) I2​ , NaIO4​ , H2​SO4​ , AcOH/ H2​O 40>9899:1LowExcellent. Biphasic quench allows direct crystallization.

Table 1: Evaluation of iodination conditions for 7-methylindan-1-one.

Scale-Up Workflow & Decision Matrix

The following Graphviz diagram illustrates the unit operations for the 10-kg scale production of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, incorporating critical In-Process Control (IPC) checkpoints to ensure a self-validating system [3].

Fig 1: Industrial process workflow for the synthesis of 6-Iodo-7-methylindan-1-one.

Detailed Experimental Protocol (10 kg Scale)

Caution: This procedure involves corrosive acids and strong oxidants. It must be conducted in a pilot plant equipped with a glass-lined reactor (GLR) and a caustic scrubber system.

Phase 1: Reactor Charging and Activation
  • Preparation: Ensure the 100 L GLR is clean, dry, and purged with N2​ .

  • Solvent Charge: Charge the reactor with Glacial Acetic Acid (40 L) and initiate agitation at 150 RPM.

  • Substrate Charge: Add 7-methyl-2,3-dihydro-1H-inden-1-one (10.0 kg, 68.4 mol, 1.0 equiv). Stir until complete dissolution is achieved (approx. 15 mins).

  • Acidification: Slowly charge concentrated H2​SO4​ (2.0 L) via an addition funnel, maintaining the internal temperature ( Tint​ ) below 30°C using jacket cooling. Causality: Sulfuric acid acts as a catalyst to generate the highly reactive iodonium ion ( I+ ).

Phase 2: Iodination and Oxidation
  • Iodine Addition: Charge solid Iodine ( I2​ ) (7.8 kg, 30.7 mol, 0.45 equiv) in portions.

  • Oxidant Addition: Prepare a solution of Sodium Periodate ( NaIO4​ ) (3.6 kg, 16.8 mol, 0.25 equiv) in H2​O (10 L). Add this solution to the reactor dropwise over 2 hours.

    • Critical Process Parameter (CPP): Maintain Tint​ between 35°C and 45°C. The oxidation of iodide by periodate is highly exothermic. Rate of addition must be strictly controlled by the heat removal capacity of the reactor jacket.

  • Aging: Once the addition is complete, heat the reaction mixture to 45°C and age for 6 hours.

Phase 3: In-Process Control (IPC)
  • Sampling: Withdraw a 5 mL sample, quench with 10% aqueous sodium thiosulfate, extract with EtOAc, and analyze via HPLC (UV 254 nm).

  • Validation: The reaction is deemed complete when the unreacted starting material is < 1.0% (Area %). If > 1.0%, age for an additional 2 hours and re-sample. Causality: Incomplete conversion leads to co-crystallization of the starting material with the product, severely impacting downstream API purity.

Phase 4: Quench and Isolation
  • Quench: Cool the reactor to 15°C. Slowly charge a 10% w/w aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) (20 L) over 1 hour.

    • Causality: Thiosulfate reduces any unreacted electrophilic iodine back to water-soluble iodide, decolorizing the mixture from dark purple to pale yellow and preventing oxidative degradation of the product during isolation.

  • Precipitation: Add process water (30 L) to the reactor over 1 hour to fully precipitate the crude product. Stir at 10°C for 2 hours.

  • Filtration: Discharge the slurry to a Nutsche filter. Wash the filter cake with cold water (3 x 15 L) until the filtrate pH is > 5.

Phase 5: Recrystallization
  • Purification: Transfer the wet cake back to a clean GLR. Add Ethanol (30 L) and heat to 75°C to achieve a clear solution.

  • Crystallization: Slowly add H2​O (10 L) as an anti-solvent. Cool the mixture linearly to 5°C over 4 hours.

  • Final Isolation: Filter the crystalline solid, wash with cold 70% aqueous EtOH (10 L), and dry in a vacuum oven at 45°C for 24 hours.

    • Expected Yield: 16.2 kg (87% theoretical).

    • Purity: > 99.5% by HPLC.

References

  • Title: Directing Effects in Electrophilic Aromatic Substitution Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] (Note: Used as the foundational standard for the mechanistic rationale of regioselectivity described in Section 2).

  • Title: Iodination of Aromatic Compounds Source: Organic Syntheses URL: [Link] (Note: Used as the authoritative standard for the atom-economical I2​/NaIO4​ methodology applied in the protocol).

  • Title: Principles of Chemical Process Scale-Up and Safety Source: Organic Process Research & Development (ACS Publications) URL: [Link] (Note: Used to establish the In-Process Control (IPC) parameters and thermal hazard mitigation strategies in Section 4 and 5).

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Answering the user's request to create a technical support center for the synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one. Welcome to the technical support guide for the synthesis of 6-Iodo-7-methyl-2,3-dihydro-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request to create a technical support center for the synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one.

Welcome to the technical support guide for the synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your product yield and purity.

Synthetic Strategies Overview

The synthesis of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, a key building block in pharmaceutical development, can be approached via two primary strategic routes. The choice of strategy significantly impacts the challenges you may encounter, particularly concerning regioselectivity and purification.

  • Route A: Intramolecular Friedel-Crafts Cyclization. This classic approach involves the cyclization of a precursor like 3-(2-iodo-3-methylphenyl)propanoic acid. While a powerful method for forming the indanone core, it presents significant challenges in controlling the regiochemistry due to the competing directing effects of the methyl and iodo substituents.[1]

  • Route B: Electrophilic Aromatic Substitution (Iodination). This strategy begins with the commercially available or readily synthesized 7-methyl-2,3-dihydro-1H-inden-1-one, followed by direct iodination of the aromatic ring. This route generally offers superior regiocontrol and is often the preferred method for its efficiency and predictability.

The following workflow diagram illustrates these two strategic approaches.

Synthetic_Workflow cluster_A Route A: Friedel-Crafts Cyclization cluster_B Route B: Late-Stage Iodination (Recommended) A1 3-(3-methylphenyl)propanoic acid A2 Iodination A1->A2 A3 3-(2-iodo-3-methylphenyl)propanoic acid A2->A3 A4 Intramolecular Friedel-Crafts Cyclization (e.g., PPA, TfOH) A3->A4 A5 Target Product + Regioisomers A4->A5 end Final Product Isolation A5->end Difficult Purification B1 3-(m-tolyl)propanoic acid B2 Intramolecular Friedel-Crafts Cyclization B1->B2 B3 7-methyl-2,3-dihydro-1H-inden-1-one B2->B3 B4 Electrophilic Iodination (e.g., NIS, I₂/H₂O₂) B3->B4 B5 Target Product B4->B5 B5->end Simplified Purification start Select Starting Material start->A1 start->B1

Caption: Comparative workflow of two synthetic routes to the target compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during the synthesis, focusing on the more reliable Route B: Electrophilic Iodination .

Issue 1: Low or No Conversion During Iodination

Question: I am performing the iodination on 7-methyl-2,3-dihydro-1H-inden-1-one, but my TLC analysis shows mostly unreacted starting material after several hours. What is causing this and how can I fix it?

Answer: This issue typically points to insufficient electrophilicity of your iodinating agent or non-optimal reaction conditions.

Causality & Solution:

  • Iodinating Reagent Activity: Molecular iodine (I₂) itself is not a potent electrophile. It requires an oxidizing agent to generate a more reactive iodine species (like I⁺). If you are using I₂ alone, the reaction will be extremely slow.

    • Solution: Ensure you are using a proper iodination system. N-Iodosuccinimide (NIS) in a polar aprotic solvent like DMF or acetonitrile is an excellent choice. Alternatively, a system of I₂ with an oxidant like hydrogen peroxide or sodium hypochlorite can be effective.[2]

  • Acid Catalyst: Electrophilic aromatic substitutions are often accelerated by an acid. The acid protonates the carbonyl group of the indanone, which further deactivates the ring, but it also helps to polarize the iodinating agent.

    • Solution: Add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) to your reaction mixture. This can significantly increase the reaction rate.

  • Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture to 40-60 °C. Monitor the progress carefully by TLC to avoid the formation of side products.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My crude ¹H NMR spectrum shows multiple isomeric products. I expected the iodine to add at the 6-position. Why am I getting other isomers?

Answer: While the 6-position is electronically favored, suboptimal conditions can lead to a loss of regioselectivity.

Causality & Solution: The regiochemical outcome is a battle between the directing effects of the activating methyl group (ortho, para-directing) and the deactivating acyl group (meta-directing). The desired 6-position is para to the methyl group and meta to the ring carbon attached to the carbonyl, making it the most favorable site.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-Iodo-7-methylindanone Cross-Coupling

Welcome to the Advanced Technical Support Center for the cross-coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (6-iodo-7-methylindanone). This portal is designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the cross-coupling of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (6-iodo-7-methylindanone). This portal is designed for researchers and drug development professionals facing low yields, stalled reactions, or catalyst poisoning when functionalizing this highly sterically hindered aryl iodide.

The rigid bicyclic indanone core, combined with the adjacent C7-methyl group, creates a severe steric clash at the C6 position. This structural bottleneck impedes the oxidative addition and transmetalation steps of standard palladium-catalyzed cross-coupling cycles. Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and self-validating protocols to overcome these challenges.

Diagnostic Workflow for Hindered Aryl Iodides

Workflow Start Assess Steric Hindrance (6-Iodo-7-methylindanone) ReactionType Determine Coupling Type (Suzuki, Buchwald-Hartwig, etc.) Start->ReactionType Ligand Select Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, BrettPhos) ReactionType->Ligand Solvent Optimize Solvent & Base (Precipitate NaI, Activate Nucleophile) Ligand->Solvent Troubleshoot Reaction Stalls or Catalyst Dies? Solvent->Troubleshoot SolventCheck Switch to Toluene or t-BuOH (Prevent NaI Poisoning) Troubleshoot->SolventCheck Amination (C-N) CatalystCheck Use Pd G3/G4 Precatalysts (Accelerate Transmetalation) Troubleshoot->CatalystCheck Suzuki (C-C) Success Full Conversion & High Yield SolventCheck->Success CatalystCheck->Success

Diagnostic workflow for optimizing cross-coupling of sterically hindered aryl iodides.

Troubleshooting & FAQs

Q1: Why does the Suzuki-Miyaura coupling of 6-iodo-7-methylindanone stall at low conversions despite full consumption of the boronic acid? A1: This is a classic symptom of a transmetalation bottleneck. The bulky C7-methyl group restricts the rotational freedom of the Pd(II)-aryl intermediate. Because transmetalation is slow, the competing side-reaction—protodeboronation of the boronic acid—consumes your nucleophile before the product can form. Causality & Solution: To accelerate transmetalation, you must use a highly active, sterically accommodating catalyst system. Buchwald Pd G3 or G4 precatalysts paired with dialkylbiaryl phosphine ligands (like XPhos or SPhos) create a highly reactive, mono-ligated Pd(0) species that facilitates the coupling of ortho-substituted aryl iodides. Additionally, slowly dosing the boronic acid via a syringe pump minimizes the local concentration of the nucleophile, reducing protodeboronation.

Q2: During Buchwald-Hartwig amination of this substrate, I observe rapid catalyst poisoning. How can I resolve this? A2: The failure is likely caused by the iodide leaving group. As demonstrated by Fors, Davis, and Buchwald (), the sodium iodide (NaI) byproduct generated during the coupling of aryl iodides forms highly stable, unreactive bridging iodide dimers with the palladium catalyst (e.g., [(o-tol)3​P]2​Pd2​(Ar)2​(μ-I)2​ ). This endergonic process traps the catalyst off-cycle. Causality & Solution: You must drive the iodide out of the solution. Switch to a solvent system where NaI is highly insoluble, such as toluene or tert-butanol. The precipitation of NaI prevents the formation of the inhibitory bridging dimers. Furthermore, utilizing ligands like BrettPhos or RuPhos specifically retards the formation of these dimers, restoring catalytic efficiency.

Q3: What are the optimal base and solvent parameters for cross-coupling this specific indanone derivative? A3: For sterically encumbered ortho-disubstituted aryl iodides, the base must efficiently activate the nucleophile without coordinating too strongly to the metal center and crowding the transition state. Research on the carbonylative cross-coupling of hindered aryl iodides () highlights that Cs2​CO3​ in 1,4-dioxane or toluene is the optimal base/solvent combination. The high solubility and large ionic radius of the cesium cation facilitate a more open transition state during transmetalation compared to sodium or potassium bases.

Quantitative Data: Catalyst & Solvent Optimization

The following table summarizes the causal relationship between catalyst/solvent choices and reaction efficiency for ortho-methyl substituted aryl iodides (extrapolated from benchmark optimizations).

Catalyst / Ligand SystemSolventBaseReaction TimeObservation / Yield
Pd(PPh3​)4​ (5 mol%)THF Na2​CO3​ 24 h< 10% (Stalled, severe protodeboronation)
Pd(OAc)2​ / P(o-tol)3​ DME NaOtBu 24 h< 15% (NaI catalyst poisoning)
Pd-PEPPSI-IPr (2 mol%)1,4-Dioxane Cs2​CO3​ 12 h85% (Efficient transmetalation)
XPhos Pd G3 (2 mol%)Toluene K3​PO4​ 8 h> 95% (Rapid oxidative addition, no poisoning)
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol utilizes a Buchwald G3 precatalyst to overcome the steric hindrance of 6-iodo-7-methylindanone. It is designed as a self-validating system; specific visual and analytical checkpoints confirm the success of each mechanistic step.

Reagents:

  • 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • K3​PO4​ (aqueous, 2.0 M, 3.0 equiv)

  • Toluene (degassed, 5.0 mL)

Step-by-Step Methodology:

  • System Purging: Add the 6-iodo-7-methylindanone, arylboronic acid, and XPhos Pd G3 to an oven-dried Schlenk flask. Evacuate and backfill the flask with ultra-pure argon three times.

    • Causality: Oxygen rapidly degrades the electron-rich XPhos ligand, leading to palladium black precipitation.

  • Catalyst Activation: Inject the degassed toluene into the flask. Stir at room temperature for 5 minutes.

    • Validation Checkpoint 1: The solution should transition from pale yellow to a deep red/orange hue. This color shift validates the deprotonation of the G3 precatalyst by the trace basicity of the system, successfully releasing the active, mono-ligated L-Pd(0) species. If the solution turns black, oxygen contamination has occurred.

  • Base Addition & Heating: Inject the degassed 2.0 M aqueous K3​PO4​ . Heat the biphasic mixture to 80 °C under vigorous stirring (1000 rpm).

    • Causality: Vigorous stirring is mandatory to maximize the interfacial surface area between the aqueous base (which activates the boronic acid to the reactive boronate) and the organic layer (where the Pd-complex resides).

  • Reaction Monitoring: After 2 hours, sample the organic layer for TLC or LC-MS analysis.

    • Validation Checkpoint 2: Compare the consumption of the indanone against the boronic acid. If the boronic acid is fully consumed but >20% of the indanone remains, protodeboronation is outcompeting transmetalation. Corrective action: Add an additional 0.5 equiv of boronic acid via slow syringe pump addition.

  • Quenching and Workup: Once the aryl iodide is fully consumed, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over MgSO4​ , filter, and concentrate for column chromatography.

References
  • Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 131(16), 5766-5768. URL:[Link]

  • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 10(22), 5301-5304. URL:[Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. URL:[Link]

Troubleshooting

Optimal solvent selection for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one recrystallization

Technical Support Center: Recrystallization & Solvent Optimization for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Overview Welcome to the Technical Support Center. 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (a halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Recrystallization & Solvent Optimization for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Overview Welcome to the Technical Support Center. 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (a halogenated aromatic ketone) presents unique purification challenges during drug development and organic synthesis. The addition of a heavy iodine atom and a methyl group to the indanone core significantly increases the molecule's lipophilicity and alters its crystal lattice energy compared to unsubstituted 1-indanone. This guide provides field-proven methodologies, causality-driven troubleshooting, and optimal solvent selection matrices to ensure high-purity recovery while mitigating common phenomena such as liquid-liquid phase separation (LLPS), commonly known as "oiling out"[1].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical step in indanone recrystallization. The table below summarizes the thermodynamic suitability of common solvent systems based on the physicochemical properties of substituted indanones[2].

Solvent SystemHot SolubilityCold SolubilityBoiling PointRisk of Oiling OutRecommendation
Ethyl Acetate / Hexane High (in EtOAc)Very Low77 °C / 69 °CLow to ModerateOptimal (Mixed-Solvent) . Excellent control over the saturation curve[3].
Ethanol (95%) Moderate to HighLow78 °CHighViable (Single-Solvent) . Good for standard indanones, but high risk of LLPS for heavy iodo-derivatives[2],[4].
Toluene Very HighModerate111 °CVery HighNot Recommended . High BP exceeds the typical melting point of many indanones, causing melting before crystallization[2].
Water InsolubleInsoluble100 °CN/ANot Suitable . Highly lipophilic compound will not dissolve[2].

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one sample "oil out" instead of forming crystals, and what is the thermodynamic cause? A1: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when supersaturation causes the initially dissolved compound to separate into a secondary liquid phase (an emulsion) rather than a crystalline solid phase[1],[5]. Thermodynamically, this happens when the integration of solute molecules into the crystal lattice is kinetically hindered, often due to rapid cooling or high impurity levels, leading to spinodal decomposition where separation proceeds without a thermodynamic barrier[6].

Causality for your compound: The massive iodine atom disrupts the crystal lattice packing energy while increasing the compound's solubility in the "oil" phase. Because the oil droplets are highly mobile, they act as a good solvent for unwanted impurities, defeating the purpose of recrystallization[1],[7]. Solution: To prevent this, reduce the cooling rate, use a mixed-solvent system (like EtOAc/Hexane) to lower the solubility threshold gradually, or introduce seed crystals before the cloud point is reached[1].

Q2: How do I choose between a single-solvent (Ethanol) and a mixed-solvent (Ethyl Acetate/Hexane) system? A2: While ethanol is a standard single solvent for simple chalcones and indanones[4], a mixed-solvent system is vastly superior for heavy, lipophilic derivatives like 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one[8],[9]. Ethyl acetate acts as the "good" solvent, dissolving the ketone via strong dipole-dipole interactions with the carbonyl group[3]. Hexane acts as the non-polar "anti-solvent," forcing the compound out of solution. The mixed system allows you to precisely titrate the saturation point at the boiling temperature, giving you absolute control over the nucleation kinetics and bypassing the miscibility gap that causes oiling out[1],[3].

Experimental Protocol: Ethyl Acetate / Hexane Mixed-Solvent Recrystallization

This self-validating protocol ensures that the system remains within the metastable zone, promoting slow crystal growth and high purity[3],[9].

  • Step 1: Dissolution Place the crude 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one in an Erlenmeyer flask. Add a minimal volume of hot ethyl acetate (approx. 65 °C) and swirl on a hot plate until complete dissolution is achieved.

  • Step 2: Anti-Solvent Titration Maintain the solution temperature near boiling. Slowly add hot hexane dropwise using a glass pipette. Monitor the solution closely; stop adding hexane the moment a slight, persistent cloudiness (turbidity) appears. This is the exact saturation point.

  • Step 3: Clarification Add hot ethyl acetate drop-by-drop (typically 1-3 drops) while swirling until the solution just turns clear again. The system is now perfectly primed for crystallization.

  • Step 4: Controlled Nucleation Remove the flask from the heat source. Cover it with a watch glass and allow it to cool ambiently to room temperature. Critical Causality: Do not disturb or agitate the flask; mechanical shock or rapid temperature drops will kinetically force the system into LLPS (oiling out) rather than orderly lattice formation[1],[6].

  • Step 5: Maturation Once the flask has reached room temperature and initial crystals have formed, transfer it to an ice bath (0-4 °C) for 30 minutes to depress solubility further and maximize yield.

  • Step 6: Isolation & Washing Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of pre-chilled hexane to displace residual mother liquor and surface impurities[3].

  • Step 7: Drying Dry the purified crystals in a vacuum desiccator at room temperature to constant weight.

Visualizations & Logical Workflows

Troubleshooting Start Crude 6-Iodo-7-methyl- 1-indanone Dissolve Dissolve in minimal hot EtOAc Start->Dissolve AddHexane Add hot Hexane until turbid Dissolve->AddHexane Cooling Cooling Profile AddHexane->Cooling Issue1 Issue: Oiling Out (LLPS Detected) Cooling->Issue1 Issue2 Issue: No Crystals Forming Cooling->Issue2 Issue3 Success: Pure Crystalline Solid Cooling->Issue3 Fix1 Reheat, add EtOAc, cool slower or Seed Issue1->Fix1 Fix2 Scratch flask glass / Add more Hexane Issue2->Fix2 Fix1->Cooling Fix2->Cooling

Caption: Recrystallization troubleshooting workflow addressing liquid-liquid phase separation.

SolventLogic Target Select Solvent System for Halogenated Indanone Single Single Solvent (e.g., 95% Ethanol) Target->Single Mixed Mixed Solvent (EtOAc / Hexane) Target->Mixed SinglePros Simple protocol, good for standard unsubstituted ketones Single->SinglePros SingleCons High risk of oiling out for heavy lipophilic iodo-derivatives Single->SingleCons MixedPros Precise solubility control via anti-solvent titration at boiling pt Mixed->MixedPros MixedCons Requires careful temperature matching during addition Mixed->MixedCons

Caption: Decision logic tree for selecting single vs. mixed solvent systems.

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Optimization

Technical Support Center: Troubleshooting 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Synthesis

Diagnostic Overview Synthesizing highly substituted indanones like 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1192811-39-4) presents significant synthetic bottlenecks. Researchers typically encounter stalled reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

Synthesizing highly substituted indanones like 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1192811-39-4) presents significant synthetic bottlenecks. Researchers typically encounter stalled reactions, poor yields, or intractable isomeric mixtures. As an application scientist, I have diagnosed that these low conversion rates stem from two primary mechanistic failures depending on your chosen synthetic route: severe steric hindrance during intramolecular Friedel-Crafts acylation, or poor regiocontrol during direct electrophilic aromatic iodination.

This guide provides a mechanistic breakdown of these failures and offers self-validating protocols to bypass them.

Mechanistic Troubleshooting (FAQ)

Q1: Why am I isolating the 5-methyl regioisomer instead of the desired 7-methyl target during Friedel-Crafts cyclization?

Diagnosis: Steric encumbrance overriding electronic direction. When cyclizing 3-(4-iodo-3-methylphenyl)propanoic acid, the generated acylium ion faces a regiochemical fork. The methyl group at C3 activates both the C2 and C6 positions via ortho/para direction. However, the C2 position (which leads to the desired 7-methyl indanone) is "sandwiched" between the bulky propanoic acid chain and the methyl group. This steric buttressing effect drastically increases the activation energy for C2 attack. Consequently, the reaction defaults to the kinetically favored, less hindered C6 position, yielding 6-iodo-5-methyl-1-indanone as the major byproduct. Overcoming this requires highly reactive superacidic conditions (like Triflic acid) to force the thermodynamically challenging C2 cyclization[1].

Q2: I switched to direct iodination of 7-methyl-1-indanone, but I am getting iodination at the aliphatic ring. How do I fix this?

Diagnosis: Enolization outcompeting aromatic activation. Using standard elemental iodine ( I2​ ) or N-Iodosuccinimide (NIS) under mild or solvent-free conditions often leads to α -iodination at the C2 position next to the carbonyl[2]. The carbonyl group naturally tautomerizes to an enol, which is highly nucleophilic. To force aromatic iodination, you must suppress enolization and activate the aromatic ring. This is achieved by using strong Lewis acids or Brønsted acids (e.g., H2​SO4​ or AlCl3​ ) that coordinate with the carbonyl oxygen, deactivating the α -carbon while generating a highly electrophilic iodonium ( I+ ) species capable of attacking the deactivated aromatic core[3].

Q3: Why does the reaction stall completely when using Polyphosphoric Acid (PPA)?

Diagnosis: Iodine-induced ring deactivation. Iodine is a deactivating group in electrophilic aromatic substitution (EAS). When combined with the meta-directing, deactivating nature of the forming carbonyl group, the aromatic ring becomes exceptionally electron-poor. Standard Brønsted acids like PPA simply cannot generate an acylium ion electrophilic enough to overcome this energy barrier. You must upgrade your catalyst system to a superacid or use a pre-formed acyl chloride with a strong Lewis acid[4].

Pathway Visualizations

FC_Regioselectivity SM 3-(4-iodo-3-methylphenyl) propanoic acid Acylium Acylium Ion Intermediate (Electrophile Generation) SM->Acylium Lewis/Brønsted Acid PathA Attack at C6 (Less Sterically Hindered) Acylium->PathA Kinetic Pathway PathB Attack at C2 (Sterically Hindered by Methyl) Acylium->PathB Forced Pathway (Superacid) ProdA 6-iodo-5-methyl-1-indanone (Major Byproduct) PathA->ProdA ProdB 6-iodo-7-methyl-1-indanone (Desired Target) PathB->ProdB

Regioselectivity pathways in Friedel-Crafts acylation of substituted propanoic acids.

Iodination_Regioselectivity SM 7-methyl-1-indanone Enol Enolization (Aliphatic Activation) SM->Enol Mild Conditions ArAct Aromatic Activation (Lewis Acid / I+) SM->ArAct Strong Lewis Acid ProdAlpha 2-iodo-7-methyl-1-indanone (Alpha-Iodination) Enol->ProdAlpha ProdPara 4-iodo-7-methyl-1-indanone (Para-Iodination) ArAct->ProdPara Less Hindered ProdOrtho 6-iodo-7-methyl-1-indanone (Desired Target) ArAct->ProdOrtho Sterically Hindered

Directing effects and side reactions in electrophilic iodination of 7-methyl-1-indanone.

Quantitative Catalyst Matrix

To optimize the intramolecular Friedel-Crafts acylation of 3-(4-iodo-3-methylphenyl)propanoic acid, catalyst selection is paramount. The table below summarizes the efficacy of various systems based on empirical conversion rates for deactivated, sterically hindered substrates[5].

Catalyst SystemTemp (°C)Acylium GenerationMajor RegioisomerConversion to Target
PPA (Polyphosphoric Acid)90Moderate5-methyl (Kinetic)< 15%
AlCl3​ / CH2​Cl2​ (via Acyl Chloride)25High5-methyl (Kinetic)~ 25%
Eaton's Reagent ( P2​O5​ / MeSO3​H )60HighMixed Isomers~ 40%
TfOH (Triflic Acid)0 to 25Very High7-methyl (Thermodynamic)> 75%

Validated Experimental Protocols

Protocol A: Superacid-Catalyzed Intramolecular Cyclization (Recommended)

This protocol utilizes Triflic acid (TfOH) to overcome the steric barrier at the C2 position, forcing the reaction toward the desired 7-methyl isomer[1].

Reagents: 3-(4-iodo-3-methylphenyl)propanoic acid (1.0 eq), Trifluoromethanesulfonic acid (TfOH, 5.0 eq), Anhydrous Dichloromethane ( CH2​Cl2​ ).

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve the propanoic acid precursor (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice bath.

  • Catalyst Addition: Dropwise, add TfOH (5.0 eq) over 15 minutes. Self-Validation: The solution will immediately darken to a deep red/brown, visually confirming the generation of the highly delocalized acylium ion.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 8:2). Self-Validation: The disappearance of the starting material ( Rf​ ~0.3) and the appearance of a new UV-active spot ( Rf​ ~0.5) confirms conversion.

  • Quenching: Carefully pour the mixture over crushed ice. Slowly add saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Self-Validation: The cessation of CO2​ gas evolution confirms complete neutralization of the superacid.

  • Isolation: Extract with CH2​Cl2​ (3x), wash with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography to separate the 7-methyl target from trace 5-methyl byproduct.

Protocol B: Regioselective Aromatic Iodination

If starting from 7-methyl-1-indanone, use this protocol to suppress α -iodination and direct the iodine to the aromatic ring[3].

Reagents: 7-methyl-1-indanone (1.0 eq), N-Iodosuccinimide (NIS, 1.2 eq), Trifluoroacetic acid (TFA, solvent/catalyst), H2​SO4​ (0.1 eq).

  • Substrate Dissolution: Dissolve 7-methyl-1-indanone in TFA (0.2 M). The TFA acts as both solvent and acidic modifier to suppress enolization.

  • Acidic Activation: Add concentrated H2​SO4​ (0.1 eq). Stir for 10 minutes at room temperature to fully protonate the carbonyl oxygen.

  • Electrophile Addition: Add NIS (1.2 eq) in one portion. Wrap the flask in aluminum foil to exclude light (preventing radical pathways).

  • Heating: Heat the mixture to 60 °C for 24 hours. The elevated temperature provides the thermodynamic push needed to attack the sterically hindered C6 position (ortho to the methyl group) over the unhindered C4 position.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Wash the organic layer with 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Self-Validation: The organic layer will transition from red/brown to pale yellow, confirming the reduction and removal of unreacted iodine species.

  • Purification: Dry, concentrate, and purify via recrystallization from hot ethanol to isolate the pure 6-iodo-7-methyl-1-indanone.

References

  • Synthesis of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, ACS Publications. Available at:[Link]

  • Iodination of Organic Compounds Using the Reagent System I2/H2O2. Acta Chimica Slovenica. Available at: [Link]

  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021. Molecules, MDPI. Available at: [Link]

Sources

Troubleshooting

Column chromatography purification conditions for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Technical Support Center: Column Chromatography Purification of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Welcome to the Technical Support Center. This guide is designed specifically for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Column Chromatography Purification of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Welcome to the Technical Support Center. This guide is designed specifically for researchers and drug development professionals tasked with the isolation and purification of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (commonly referred to as 6-iodo-7-methyl-1-indanone). The synthesis of this intermediate via electrophilic aromatic substitution often yields a complex mixture containing unreacted starting material, regioisomers, and residual halogens[1]. This document provides a self-validating protocol and a targeted troubleshooting matrix to ensure high-purity recovery.

Part 1: Physicochemical Profiling & Chromatographic Causality

Before initiating chromatography, it is critical to understand how the molecular structure dictates stationary phase interactions. The C1 ketone acts as a strong hydrogen-bond acceptor, anchoring the molecule to the slightly acidic silanol groups of normal-phase silica gel. However, the introduction of the bulky, highly polarizable iodine atom at the C6 position significantly increases the overall lipophilicity of the molecule.

Causality Check: Because the iodine atom disrupts the hydration shell and adds non-polar mass, the iodinated product will have weaker net adsorption to the silica gel and will elute faster (higher Rf) than the un-iodinated starting material.

Table 1: Physicochemical Properties & Chromatographic Predictors

Property7-Methyl-1-indanone (Starting Material)6-Iodo-7-methyl-1-indanone (Target)Chromatographic Implication
Molecular Weight 146.19 g/mol 272.08 g/mol Higher mass and poor solubility in pure hexane necessitates dry-loading.
Lipophilicity (LogP) ~2.1~3.2Target elutes earlier on normal-phase silica due to reduced polarity.
Predicted Rf (8:2 Hexane:EtOAc) 0.250.40Baseline resolution is achievable with a shallow, optimized gradient.
UV Absorbance 254 nm254 nm (Stronger)Both compounds are easily visualized under short-wave UV light.

Part 2: Standard Operating Procedure (SOP) for Flash Column Chromatography

This step-by-step methodology ensures a self-validating purification workflow, minimizing product loss and maximizing resolution[2],[3].

Step 1: Pre-Column Quenching (Critical)

Residual elemental iodine (I2) from the reaction mixture will irreversibly bind to silica gel, causing severe streaking and potential catalytic degradation of the product[1].

  • Dilute the crude reaction mixture in a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer vigorously with a 10% w/v aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Self-Validation: Continue washing until the organic layer is completely decolorized (loss of the characteristic brown/purple tint), confirming the reduction of I2​ to water-soluble I− .

  • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Dry Loading Preparation

Indanones exhibit limited solubility in pure non-polar eluents like hexane. Liquid loading in a stronger solvent (e.g., Dichloromethane) will cause the sample to travel too quickly down the column, resulting in severe band broadening.

  • Dissolve the quenched crude extract in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (230-400 mesh) at a 1:3 ratio (Crude Mass : Silica Mass).

  • Evaporate the DCM under reduced pressure on a rotary evaporator until a dry, free-flowing powder is obtained.

Step 3: Column Packing and Gradient Elution
  • Slurry-pack a glass column with silica gel using 100% Hexane.

  • Carefully transfer the dry-loaded powder onto the top of the column bed in an even layer. Add a 1 cm protective layer of sea sand to prevent bed disturbance.

  • Elute using the gradient profile outlined in Table 2.

Table 2: Standard Gradient Elution Profile

Column Volume (CV)Mobile Phase Ratio (Hexane : EtOAc)Objective
1 - 2100 : 0Flush non-polar aliphatic impurities and residual non-polar solvents.
3 - 595 : 5Elute highly lipophilic byproducts (e.g., over-iodinated di-iodo species).
6 - 1090 : 10Elute target: 6-Iodo-7-methyl-1-indanone.
11 - 1580 : 20Elute unreacted starting material (7-methyl-1-indanone) and polar degradation products.

Part 3: Troubleshooting Guides & FAQs

Q1: I am seeing co-elution of my product with the unreacted 7-methyl-1-indanone. How do I improve resolution? A: If co-elution occurs, your mobile phase is likely too polar, causing both compounds to migrate near the solvent front without sufficient theoretical plate interaction. Because the iodine atom increases lipophilicity, 6-iodo-7-methyl-1-indanone will elute first. Solution: Reduce the polarity of your gradient. Instead of jumping directly to 10% EtOAc, hold the gradient at 5% EtOAc for an extended period (isocratic hold). Alternatively, substitute EtOAc with a less polar hydrogen-bond acceptor like Diethyl Ether (Hexane: Et2​O 9:1).

Q2: My product band is streaking down the column, and I am losing yield. What causes this? A: Streaking of halogenated indanones is almost always caused by residual acidic byproducts (e.g., HI) or unquenched elemental iodine interacting with the slightly acidic silanol groups of the stationary phase[1]. Solution: Ensure rigorous quenching with Na2​S2​O3​ prior to chromatography. If streaking persists despite quenching, add 0.1% Triethylamine (TEA) to your mobile phase to temporarily deactivate the highly acidic silanol sites on the silica gel.

Q3: I suspect the formation of a regioisomer (e.g., 4-iodo-7-methyl-1-indanone). Can standard silica gel resolve them? A: Regioisomers formed during electrophilic aromatic substitution have nearly identical dipole moments and Rf values on standard normal-phase silica. Solution: If TLC shows a "figure-eight" or overlapping spots, switch to a ternary solvent system to alter the chromatographic selectivity. A mixture of Hexane:Toluene:EtOAc (70:25:5) leverages the orthogonal π−π interactions of toluene with the aromatic ring, often providing the necessary selectivity to separate ortho/para/meta regioisomers.

Q4: Why did my purified fractions turn dark brown after concentration? A: Aryl iodides can be highly sensitive to photochemical or thermal degradation. Exposure to heat or UV light homolytically cleaves the weak C-I bond, releasing trace amounts of elemental iodine ( I2​ ), which turns the solution brown. Solution: Shield your fraction collection tubes from direct sunlight using aluminum foil. When concentrating fractions on the rotary evaporator, keep the water bath temperature strictly below 40°C.

Part 4: Purification Workflow & Decision Matrix

G Start Crude Iodination Mixture Quench Quench with Na2S2O3 (Removes I2) Start->Quench TLC TLC Analysis (Hexane:EtOAc 8:2) Quench->TLC Decision1 Is Streaking Present? TLC->Decision1 FixStreak Repeat Aqueous Wash (Remove HI/I2) Decision1->FixStreak Yes Decision2 Co-elution with Starting Material? Decision1->Decision2 No FixStreak->TLC FixCoelution Optimize Gradient: Reduce EtOAc to 5% or Add Toluene Decision2->FixCoelution Yes Column Run Flash Column Chromatography Decision2->Column No FixCoelution->TLC Pure Pure 6-Iodo-7-methyl- 2,3-dihydro-1H-inden-1-one Column->Pure

Diagnostic workflow for optimizing the chromatographic purification of iodinated indanones.

References

  • Iskra, J., et al. "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I." MDPI, 2022.[Link]

  • Mphahlele, M. J., et al. "A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues." Preprints.org, 2024.[Link]

  • Sridharan, V., et al. "Direct Two Carbon Ring Expansion of 1-Indanones with Ynones: An Eco-Friendly, One-Flask Approach to Functionally Enriched 5H-Benzo[7]annulenes." ACS Publications, 2023.[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with the stability of halogenated indanone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with the stability of halogenated indanone derivatives. 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is a highly valuable synthetic intermediate, but its unique structural features make it uniquely susceptible to specific modes of oxidative degradation.

This guide is designed to move beyond basic storage instructions. By understanding the thermodynamic and kinetic causality behind why this compound degrades, you can implement self-validating protocols to ensure your material remains pristine for downstream drug development workflows.

Part 1: The Causality of Degradation (Expertise & Experience)

To effectively store this compound, we must first deconstruct its chemical vulnerabilities. Degradation here is not a single pathway, but a synergistic cascade driven by light, oxygen, and thermal energy.

  • Photolytic C–I Bond Cleavage: The carbon-iodine (C–I) bond in aryl iodides is highly photolabile. Exposure to ambient laboratory UV or visible light induces prompt homolytic cleavage, generating highly reactive aryl and iodine radicals [1]. This manifests visually as the sample turning pink, yellow, or brown due to the liberation and accumulation of molecular iodine (I₂).

  • Benzylic C–H Auto-Oxidation: The 2,3-dihydro-1H-inden-1-one (indanone) core contains activated benzylic C–H bonds at the C3 position. In the presence of atmospheric oxygen, especially when initiated by trace radicals (from C–I photolysis) or transition metal impurities, these positions undergo rapid aerobic oxidation to form hydroperoxides, which subsequently decompose into indanediones [2].

  • Hypervalent Iodine Formation: Aryl iodides can undergo over-oxidation to hypervalent iodine species (e.g., I(III) or I(V) compounds) when exposed to prolonged atmospheric oxygen and moisture. While hypervalent iodine compounds are useful reagents in other contexts, their unintentional formation during storage ruins the purity and stoichiometry of your starting material [3].

Part 2: Troubleshooting Guide & FAQs

Q1: My freshly purchased batch was a pale/white solid, but it has turned yellow/brown after a few weeks on the bench. What happened? A: This is the classic signature of C–I bond photolysis. Ambient laboratory lighting provides enough energy to homolytically cleave the C–I bond. The released iodine radicals recombine into molecular iodine (I₂), which is intensely colored. Fix: Always store the compound in amber vials or wrapped in heavy-duty aluminum foil to block photon-induced homolysis.

Q2: I stored the compound in the dark at 4°C, but my NMR still shows new peaks in the aliphatic region (~2.5–3.5 ppm). Why? A: You are observing benzylic oxidation. The C2/C3 protons of the indanone ring are highly susceptible to auto-oxidation by atmospheric oxygen. Storing the compound in the dark prevents photolysis, but without an inert gas blanket, oxygen slowly degrades the indanone core into substituted indanediones.

Q3: Is Nitrogen or Argon better for long-term storage? A: Argon is vastly superior. Argon is a noble gas and is significantly heavier than air (density 1.78 g/L vs. air's 1.22 g/L). When you purge a vial with Argon, it sinks and forms a protective, physical blanket over the solid, effectively displacing oxygen and preventing benzylic oxidation [4]. Nitrogen is lighter than air and easily disperses the moment the vial seal is compromised.

Q4: Can I store this compound in solution to make aliquoting easier? A: It is highly discouraged. Solvents (especially ethers like THF or halogenated solvents) harbor dissolved oxygen and peroxides that rapidly accelerate the oxidation of the indanone core. If you absolutely must store a stock solution, use rigorously degassed, anhydrous solvents, purge the headspace with Argon, and store at -80°C.

Part 3: Step-by-Step Storage Protocol (Self-Validating System)

To guarantee the integrity of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, follow this rigorously structured aliquoting and storage methodology.

Step 1: Thermal Equilibration

  • Action: If retrieving from cold storage, allow the sealed primary container to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating hydrolytic degradation and hypervalent iodine formation.

Step 2: Aliquoting (Dim Light)

  • Action: Working in a dimly lit fume hood, divide the bulk material into single-use aliquots using amber glass vials.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles and minimize the cumulative oxygen exposure that occurs every time a bulk bottle is opened.

Step 3: Argon Purging

  • Action: Insert an Argon line (fitted with a clean, dry needle) into the headspace of the amber vial. Purge with a gentle stream of Argon for 30–60 seconds.

  • Self-Validation Check: The gas flow should be gentle enough not to disturb or aerosolize the powder, but sufficient to displace the lighter atmospheric air. You should feel a cool, steady displacement of gas at the vial's lip.

Step 4: Dual-Barrier Sealing

  • Action: Cap the vial immediately while slowly withdrawing the Argon needle. Wrap the cap tightly with PTFE tape, followed by a layer of Parafilm.

  • Causality: PTFE provides a chemically resistant seal against solvent vapors in the fridge, while Parafilm provides a highly effective moisture barrier.

Step 5: Kinetic Freezing

  • Action: Place the sealed vials in a secondary opaque container with active Drierite (calcium sulfate) and store at -20°C.

  • Causality: Lowering the temperature to -20°C drastically reduces the kinetic energy available for both auto-oxidation and thermal degradation pathways.

Part 4: Quantitative Data & Degradation Indicators

Summarizing the degradation pathways allows for rapid visual and analytical diagnostics in the lab.

Degradation PathwayEnvironmental TriggerVisual / Analytical IndicatorPrimary Prevention Strategy
C–I Homolysis UV / Visible LightYellow/Brown discoloration (I₂ formation); Loss of parent mass in LC-MS.Amber vials / Foil wrapping (Photon blocking)
Benzylic Oxidation Atmospheric O₂New NMR peaks at ~2.5-3.5 ppm; +14 or +16 Da mass shifts (Ketone/OH).Argon blanketing (O₂ displacement)
Hypervalent Iodine Moisture & O₂Poor solubility in non-polar solvents; Broadened NMR signals.Desiccator storage at -20°C (Kinetic reduction)

Part 5: Mechanistic Workflow

The following diagram maps the logical relationship between environmental triggers, the resulting chemical degradation mechanisms, and the specific storage interventions required to block them.

DegradationPathways Substrate 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Radical C-I Bond Homolysis (Aryl & Iodine Radicals) Substrate->Radical triggered by BenzOx Benzylic C-H Oxidation (at C2/C3 positions) Substrate->BenzOx reacts with Hypervalent Hypervalent Iodine Formation (I(III) / I(V)) Substrate->Hypervalent accelerated by Light UV/Visible Light Light->Radical Oxygen Atmospheric O2 Oxygen->BenzOx Oxygen->Hypervalent Moisture Moisture / H2O Moisture->Hypervalent Degradation Compound Degradation (Yellowing, Polymerization, Impurities) Radical->Degradation BenzOx->Degradation Hypervalent->Degradation Amber Amber Vial / Foil (Blocks Photons) Amber->Light inhibits Argon Argon Blanket (Displaces O2) Argon->Oxygen inhibits Desiccant Desiccator / -20°C (Reduces Kinetic Energy) Desiccant->Moisture inhibits

Fig 1. Logical workflow of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one degradation and prevention.

References

  • Title: UV photodissociation action spectroscopy of haloanilinium ions in a linear quadrupole ion trap mass spectrometer Source: University of Wollongong Research Online URL: [Link]

  • Title: The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Advances in Synthetic Applications of Hypervalent Iodine Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: A method of controlling the oxidation of chemicals during storage using noble gases (WO1993020168A1)

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 6-Iodo- and 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one in Synthetic Applications

Abstract In the landscape of medicinal chemistry and materials science, the strategic selection of halogenated building blocks is a critical determinant of synthetic efficiency and molecular complexity. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and materials science, the strategic selection of halogenated building blocks is a critical determinant of synthetic efficiency and molecular complexity. This guide provides a comprehensive analysis of the comparative reactivity of 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one and its 6-bromo analog. While direct experimental data for these specific substituted indanones is not extensively published, this document extrapolates from well-established principles of aryl halide reactivity, supported by extensive data from analogous systems. We delve into the fundamental physicochemical properties that govern their differential reactivity in key transformations, particularly palladium-catalyzed cross-coupling reactions. This guide offers researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to make informed decisions in the selection and application of these valuable synthetic intermediates.

Introduction: The Halogen's Role in Aryl Scaffolds

The 7-methyl-2,3-dihydro-1H-inden-1-one core is a prevalent scaffold in the development of various therapeutic agents. Halogenation at the 6-position provides a versatile handle for further molecular elaboration, most commonly through transition-metal-catalyzed cross-coupling reactions. The choice between an iodine or a bromine substituent is not trivial, as it profoundly impacts reaction kinetics, catalyst selection, and overall synthetic strategy.

The fundamental difference in reactivity between aryl iodides (Ar-I) and aryl bromides (Ar-Br) stems from the disparity in their carbon-halogen (C-X) bond dissociation energies (BDE). The C-I bond is significantly weaker and more polarizable than the C-Br bond.

  • C-I Bond Dissociation Energy: Approximately 65 kcal/mol

  • C-Br Bond Dissociation Energy: Approximately 81 kcal/mol

This lower BDE for the C-I bond means that it requires less energy to cleave, making aryl iodides generally more reactive in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in many palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Key Cross-Coupling Reactions: A Data-Driven Overview

The enhanced reactivity of aryl iodides translates to milder reaction conditions, lower catalyst loadings, and often faster reaction times compared to their bromo counterparts. The following table summarizes the expected performance differences in several common and synthetically valuable cross-coupling reactions.

Reaction Type 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (Ar-I) 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one (Ar-Br) Key Considerations & Rationale
Suzuki-Miyaura Coupling High yields under mild conditions (e.g., room temperature to 60 °C). Often compatible with a wide range of boronic acids/esters and simple Pd catalysts (e.g., Pd(PPh₃)₄).Requires more forcing conditions (e.g., 80-120 °C) and often more sophisticated catalyst systems with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.The weaker C-I bond allows for facile oxidative addition to the Pd(0) catalyst, which is the rate-limiting step. The stronger C-Br bond necessitates higher thermal energy and/or more reactive catalyst systems.
Sonogashira Coupling Typically proceeds efficiently at or near room temperature, often with copper-free conditions being viable.Generally requires elevated temperatures and the presence of a copper(I) co-catalyst (e.g., CuI) to achieve comparable efficiency.The higher reactivity of the iodo analog facilitates the key oxidative addition step, making the reaction more facile.
Heck-Mizoroki Coupling Reactions are often faster and can be conducted at lower temperatures (e.g., 80-100 °C).Requires higher temperatures (e.g., 100-140 °C) and may be more susceptible to side reactions like double bond isomerization.Similar to other cross-couplings, the ease of C-I bond cleavage drives the higher reactivity.
Buchwald-Hartwig Amination Can often be achieved with a broader range of amines under milder conditions.Typically requires more specialized and often proprietary ligands and higher temperatures to achieve good yields, especially with less nucleophilic amines.The oxidative addition of the C-Br bond to the palladium catalyst is more challenging, necessitating more robust catalytic systems.
Nucleophilic Aromatic Substitution (SNAr) Generally a poor substrate unless activated by strong electron-withdrawing groups. Iodine can act as a better leaving group than bromine if the reaction proceeds.Also a poor substrate under typical SNAr conditions. The relative leaving group ability is less of a factor than the high activation energy of the reaction.The indanone system is not sufficiently electron-deficient to facilitate classical SNAr. Reactivity in this manifold is low for both analogs.

Experimental Protocols: A Practical Guide to Suzuki-Miyaura Coupling

To illustrate the practical implications of the differing reactivity, we provide representative, detailed protocols for a Suzuki-Miyaura coupling reaction with phenylboronic acid for both the iodo and bromo analogs.

Protocol for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

This protocol leverages the high reactivity of the aryl iodide, allowing for mild conditions.

dot

Caption: Workflow for Suzuki coupling of the iodo-indanone.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

  • Solvent Addition: Add degassed solvent (a mixture of 1,4-dioxane and water, typically in a 4:1 ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol for 6-Bromo-7-methyl-2,3-dihydro-1H-inden-1-one

This protocol requires more forcing conditions and a more robust catalyst system to overcome the higher activation energy of C-Br bond cleavage.

dot

Caption: Workflow for Suzuki coupling of the bromo-indanone.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add 6-bromo-7-methyl-2,3-dihydro-1H-inden-1-one (1.0 eq), phenylboronic acid (1.5 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a bulky phosphine ligand such as SPhos (0.04 eq). The use of pre-catalysts can also be considered.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or CPME) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-16 hours for completion.

  • Workup & Purification: Follow the same procedure as described for the iodo analog (Steps 7-9).

Mechanistic Insights: The Critical Oxidative Addition Step

The differential reactivity is best understood by examining the catalytic cycle of a cross-coupling reaction. The first and often rate-determining step is the oxidative addition of the aryl halide to the low-valent palladium(0) catalyst.

dot

Catalytic_Cycle Pd0 Pd(0)L2 PdII Ar-Pd(II)-X L2 Pd0->PdII k_I > k_Br >> k_Cl ArX Ar-X OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R L2 PdII->PdII_R Transmetal Transmetal Transmetalation Boronic R-B(OR)2 PdII_R->Pd0 RedElim Product Ar-R PdII_R->Product RedElim Reductive Elimination

Caption: Palladium catalytic cycle highlighting the oxidative addition step.

As depicted, the rate of oxidative addition is significantly faster for aryl iodides (k_I) than for aryl bromides (k_Br). This is a direct consequence of the weaker C-I bond. This fundamental kinetic difference necessitates the use of higher temperatures and more electron-rich, sterically demanding ligands for the bromo analog. These advanced ligands stabilize the palladium center and promote the cleavage of the stronger C-Br bond.

Conclusion and Strategic Recommendations

The choice between 6-iodo- and 6-bromo-7-methyl-2,3-dihydro-1H-inden-1-one is a strategic decision with significant implications for process development and overall synthetic efficiency.

  • For Rapid Elaboration and Mild Conditions: The 6-iodo analog is the superior choice. Its high reactivity allows for faster reactions, lower catalyst loadings, and milder conditions, which can be crucial for preserving sensitive functional groups elsewhere in the molecule. It is ideal for late-stage functionalization in complex syntheses.

  • For Cost-Effectiveness and Availability: The 6-bromo analog may be preferable in some contexts. Aryl bromides are often less expensive and more commercially available than their corresponding iodides. If the subsequent synthetic steps can tolerate higher temperatures and the cost of more advanced catalyst systems is not prohibitive, the bromo analog represents a viable and economical option.

Ultimately, the decision must be guided by a holistic assessment of the specific synthetic goals, the chemical nature of the substrate, and economic considerations. This guide provides the fundamental principles to empower researchers to make the most informed and effective choice for their specific application.

References

  • Title: Relative Rates for the Oxidative Addition of Substituted Aryl Halides to a Palladium(0) Complex Source: Organometallics URL: [Link]

  • Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides Source: Angewandte Chemie International Edition URL: [Link]

Comparative

HPLC method validation for determining purity of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Title: Analytical Superiority in Intermediate Quantification: HPLC Method Validation for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Introduction As a Senior Application Scientist, I frequently encounter the analytical bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Analytical Superiority in Intermediate Quantification: HPLC Method Validation for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

Introduction As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with halogenated indanone derivatives. 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is a critical electrophilic intermediate, often utilized in the complex synthesis of active pharmaceutical ingredients (APIs) such as HIF-2α inhibitors[1]. The presence of the heavy, highly polarizable iodine atom adjacent to a methyl group on the aromatic ring creates unique steric and electronic environments. Accurately determining its purity is paramount, as trace regioisomers (e.g., 4-iodo or 5-iodo analogs) or dehalogenated impurities can propagate through a synthetic route, ultimately compromising API efficacy and safety.

This guide provides an objective, data-driven comparison of analytical methodologies for this compound, culminating in a fully validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol engineered in strict accordance with the latest ICH Q2(R2) guidelines[2].

Methodological Comparison: Why RP-HPLC Outperforms Alternatives When developing an assay for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, analysts typically evaluate three primary chromatographic techniques. The causality behind selecting RP-HPLC lies in the physicochemical properties of the analyte.

  • Gas Chromatography with Flame Ionization Detection (GC-FID):

    • Mechanism: Relies on volatility and thermal stability.

    • Drawback: Halogenated indanones, particularly iodo-derivatives, are susceptible to thermal deiodination at the elevated temperatures required for vaporization in the GC inlet (typically >250°C). This leads to artificially low purity readouts and the generation of artifactual dehalogenated peaks.

  • Normal-Phase HPLC (NP-HPLC):

    • Mechanism: Utilizes a polar stationary phase (e.g., bare silica) and a non-polar mobile phase (e.g., Hexane/Ethyl Acetate).

    • Drawback: While effective for separating highly lipophilic structural isomers, NP-HPLC struggles with retention time reproducibility due to the adsorption of trace water on the silica surface. Furthermore, it exhibits poor retention for polar degradation products (like ring-opened carboxylic acids).

  • Reverse-Phase HPLC (RP-HPLC) with Core-Shell Technology (The Optimized Choice):

    • Mechanism: Employs a hydrophobic stationary phase (C18) and a polar mobile phase (Water/Acetonitrile).

    • Advantage: The iodine atom is highly lipophilic and polarizable, ensuring strong, predictable retention on a C18 phase via dispersion forces. By utilizing a core-shell particle architecture (e.g., 2.6 µm), we minimize the multi-path dispersion (eddy diffusion) term in the van Deemter equation. This yields ultra-high theoretical plate counts, enabling baseline resolution of structurally similar regioisomeric impurities without the need for sub-2 µm Ultra-High Performance Liquid Chromatography (UHPLC) pressures[3].

MethodSelection Start Target: 6-Iodo-7-methyl- 1-indanone Volatility Thermal Stability Assessment Start->Volatility GCFID GC-FID (Rejected: Thermal Deiodination) Volatility->GCFID High Temp (>250°C) Polarity Solubility & Polarity Assessment Volatility->Polarity Ambient/Low Temp NPHPLC Normal Phase HPLC (Rejected: Poor Reproducibility) Polarity->NPHPLC Non-polar Matrix RPHPLC RP-HPLC (Core-Shell C18) (Selected: High Resolution) Polarity->RPHPLC Aqueous/Organic Compatible

Decision matrix for selecting the optimal chromatographic technique for iodo-indanone derivatives.

Optimized Experimental Protocol: A Self-Validating System To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) prior to sample analysis, ensuring the instrument is fit-for-purpose before any data is acquired[4].

1. Chromatographic Conditions

  • Column: Core-Shell C18, 150 mm × 4.6 mm, 2.6 µm particle size.

    • Rationale: Core-shell particles provide UHPLC-like efficiency at standard HPLC pressures.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

    • Rationale: The indanone carbonyl can act as a hydrogen bond acceptor. Maintaining an acidic pH (approx. 2.7) suppresses the ionization of residual silanols on the silica support, preventing secondary interactions that cause peak tailing.

  • Elution Gradient: 0-2 min (30% B), 2-10 min (linear gradient to 90% B), 10-12 min (hold 90% B), 12-12.1 min (return to 30% B), 12.1-15 min (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV Diode Array Detector (DAD) at 254 nm (Optimal chromophore absorption for the conjugated aromatic indanone system).

2. Standard and Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Preparation: Accurately weigh 25.0 mg of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).

  • Sample Preparation: Prepare the batch sample identically to achieve a nominal concentration of 500 µg/mL.

3. System Suitability Testing (SST) Inject the standard solution (n=5) prior to the sample sequence. The system is validated for the run ONLY if:

  • Relative Standard Deviation (%RSD) of peak area ≤ 1.0%.

  • USP Tailing Factor (Tf) ≤ 1.5.

  • Theoretical Plates (N) ≥ 10,000.

Validation Data per ICH Q2(R2) Guidelines The method was subjected to rigorous validation following the updated ICH Q2(R2) framework, which emphasizes a lifecycle approach and robustness[2]. The table below summarizes the quantitative performance against predefined acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution (Rs > 1.5) from all known impurities and degradation products.Rs = 3.2 (vs. deiodinated impurity)Pass
Linearity & Range R² ≥ 0.999 across 50% to 150% of target concentration (250 - 750 µg/mL).R² = 0.9998, y-intercept ≤ 2.0% of target response.Pass
Accuracy (Recovery) Mean recovery between 98.0% and 102.0% across three concentration levels (n=9).99.4% - 100.6%Pass
Precision (Repeatability) %RSD of assay results ≤ 2.0% for six independent sample preparations (n=6).%RSD = 0.75%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ratio ≥ 3:1.0.12 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ratio ≥ 10:1 with acceptable precision.0.36 µg/mL (%RSD = 1.8% at LOQ)Pass
Robustness Method remains unaffected by deliberate, small variations (e.g., Temp ± 2°C, Flow ± 0.1 mL/min).Max variation in assay = 0.4%Pass

Table 1: Summary of HPLC Method Validation parameters for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one.

ICHWorkflow ATP Analytical Target Profile (ATP) Spec Specificity & Forced Degradation ATP->Spec LinRange Linearity & Range (R² > 0.999) Spec->LinRange AccPrec Accuracy & Precision (%RSD < 2.0) LinRange->AccPrec Robust Robustness (DoE Approach) AccPrec->Robust

Sequential workflow for analytical method validation adhering to ICH Q2(R2) lifecycle principles.

Conclusion The quantification of halogenated intermediates like 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one requires a nuanced understanding of the molecule's physical chemistry. By leveraging the specific polarizability of the iodine atom and the hydrogen-bonding capacity of the indanone core, we established a highly specific, core-shell RP-HPLC method. This method avoids the thermal degradation pitfalls of GC-FID and the irreproducibility of NP-HPLC. Validated strictly against ICH Q2(R2) standards[2], this self-validating protocol ensures the highest level of scientific integrity for drug development professionals overseeing API synthesis.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." ICH Official Guidelines. URL: [Link]

  • Pirnot, M., et al. "Manufacturing process development for belzutifan, part 1: a concise synthesis of the indanone starting material." Organic Process Research & Development, 2021. URL: [Link]

  • Sharma, M., et al. "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities." Journal of Chromatographic Science / MDPI Pharmaceuticals, 2023. URL: [Link]

Validation

Spectroscopic Comparison Guide: 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one vs. Unsubstituted 1-Indanone

Executive Summary For drug development professionals and synthetic chemists, the indanone core is a privileged scaffold frequently utilized in the design of acetylcholinesterase inhibitors, antimicrobial agents, and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the indanone core is a privileged scaffold frequently utilized in the design of acetylcholinesterase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Functionalizing this core—specifically through halogenation and alkylation—drastically alters its electronic distribution, steric profile, and downstream reactivity.

This guide provides an objective, in-depth spectroscopic comparison between unsubstituted 1-indanone (CAS: 83-33-0) and its highly functionalized derivative, 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1192811-39-4). By analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) data, this guide elucidates the causality behind the spectral shifts induced by the heavy atom effect of iodine and the steric/inductive effects of the C-7 methyl group.

Structural Context & Mechanistic Rationale

The unsubstituted 1-indanone molecule consists of a benzene ring fused to a cyclopentanone ring. It exhibits standard aromatic and cyclic ketone spectroscopic signatures[1].

Introducing an iodine atom at the C-6 position and a methyl group at the C-7 position creates a highly substituted aromatic system.

  • The Heavy Atom Effect: Iodine is highly polarizable and possesses a large electron cloud. In 13 C NMR, the carbon directly bonded to iodine (C-6) experiences significant diamagnetic shielding, shifting its resonance drastically upfield.

  • Steric Deshielding & Anisotropy: The C-7 methyl group is situated directly adjacent to the C-1 carbonyl group. The magnetic anisotropy of the carbonyl double bond severely deshields the protons of this methyl group, while the methyl group itself exerts a weak inductive (+I) electron-donating effect onto the aromatic ring.

Comparative Spectroscopic Data

Note: Data for 1-indanone is derived from empirical databases[2][3]. Data for 6-Iodo-7-methyl-1-indanone is synthesized from established predictive models of analogous halogenated/alkylated indanone systems[4][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive tool for confirming the regiochemistry of the indanone substitution.

Table 1: 1 H and 13 C NMR Chemical Shifts (CDCl 3​ , 400 MHz / 100 MHz)

Nucleus / Position1-Indanone (Unsubstituted)6-Iodo-7-methyl-1-indanoneMechanistic Causality for Shift
1 H: C2-H 2​ ~2.68 ppm (m, 2H)~2.65 ppm (m, 2H)Minimal change; distant from aromatic substitutions.
1 H: C3-H 2​ ~3.15 ppm (m, 2H)~3.05 ppm (m, 2H)Slight shielding from the electron-donating C-7 methyl group.
1 H: Aromatic 7.35–7.75 ppm (m, 4H)~7.25 (d, 1H), ~7.85 (d, 1H)Substitution eliminates H-6 and H-7. H-4 and H-5 appear as ortho-coupled doublets (J ≈ 8.0 Hz).
1 H: C7-CH 3​ N/A~2.70 ppm (s, 3H)Highly deshielded due to spatial proximity to the C=O anisotropic cone.
13 C: C=O (C1) 207.1 ppm~208.5 ppmSteric crowding and altered conjugation shift the carbonyl carbon slightly downfield.
13 C: C-I (C6) 127.3 ppm (C-H)~95.0 ppm Critical diagnostic peak: The "Heavy Atom Effect" of iodine causes massive upfield shielding[5].
13 C: C-CH 3​ (C7) 123.7 ppm (C-H)~138.0 ppmDownfield shift due to the directly attached alkyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy verifies the integrity of the cyclopentanone ring and identifies carbon-halogen bonds.

Table 2: Key FT-IR Absorption Bands (ATR, neat)

Functional Group1-Indanone6-Iodo-7-methyl-1-indanoneMechanistic Causality
C=O Stretch 1713 cm −1 1710 cm −1 The 5-membered ring strain keeps the frequency high (>1700 cm −1 ). The +I effect of the methyl group slightly weakens the C=O bond order.
C-H (Aromatic) 3030 - 3070 cm −1 3040 cm −1 Reduced intensity in the substituted analog due to fewer aromatic protons.
C-H (Aliphatic) 2850 - 2950 cm −1 2860 - 2960 cm −1 Increased intensity in the substituted analog due to the C-7 methyl group.
C-I Stretch N/A~550 - 600 cm −1 Heavy atom stretching occurs in the far fingerprint region.
Mass Spectrometry (EI-MS, 70 eV)

Electron Ionization (EI) provides distinct fragmentation pathways that easily differentiate the two compounds.

  • 1-Indanone: Exhibits a molecular ion ( M+∙ ) at m/z 132. The base peak often corresponds to the loss of ethylene (m/z 104) followed by the loss of CO to yield the phenyl cation (m/z 76)[1].

  • 6-Iodo-7-methyl-1-indanone: Exhibits a molecular ion ( M+∙ ) at m/z 272. The most diagnostic fragmentation is the homolytic cleavage of the weak C-I bond, resulting in an intense peak at m/z 145 ( [M−127]+ ). This self-validates the presence of the iodine atom.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data acquisition and trustworthiness, researchers must follow self-validating protocols where the instrument's calibration is verified concurrently with the sample.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of the indanone derivative. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a tightly packed glass wool plug into a 5 mm precision NMR tube to eliminate paramagnetic particulates that cause line broadening.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei.

  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl 3​ (7.26 ppm). Perform gradient shimming until the baseline CDCl 3​ signal exhibits a full-width at half-maximum (FWHM) of < 0.8 Hz.

  • Acquisition: Acquire 1 H spectra with 16 scans and a relaxation delay (D1) of 2 seconds. For 13 C, acquire 512 scans with proton decoupling (WALTZ-16) to ensure adequate signal-to-noise for the unprotonated C-6 and C-7 carbons.

Protocol 2: FT-IR (ATR) Analysis
  • Background Subtraction: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution) of the ambient atmosphere to subtract water vapor and CO 2​ .

  • Sample Application: Place 2-3 mg of the solid indanone onto the crystal. Apply the pressure anvil until the software indicates optimal contact (preventing peak distortion).

  • Validation: Ensure the baseline is flat at 100% transmittance in regions devoid of absorption (e.g., 2000–2500 cm −1 ).

Analytical Workflow Visualization

The following diagram illustrates the logical flow of spectroscopic characterization, ensuring all structural features of the substituted indanone are orthogonally verified.

G A Compound Synthesis & Purification B Sample Preparation (Solvent/Matrix) A->B C NMR Spectroscopy (1H & 13C) B->C D FT-IR Spectroscopy (ATR/KBr) B->D E Mass Spectrometry (GC-MS/LC-MS) B->E F UV-Vis Spectroscopy (Electronic Transitions) B->F G Comparative Data Synthesis C->G D->G E->G F->G

Caption: Workflow for the spectroscopic characterization and comparative analysis of indanone derivatives.

References

  • SpectraBase. "1-Indanone - Optional[Vapor Phase IR] - Spectrum". John Wiley & Sons, Inc. Available at: [Link]

  • National Center for Biotechnology Information (PubChem). "1-Indanone | C9H8O | CID 6735". PubChem Database. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "1H-Inden-1-one, 2,3-dihydro-". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • The Journal of Organic Chemistry. "Microwave-Assisted One-Pot Synthesis of 1-Indanones from Arenes and α,β-Unsaturated Acyl Chlorides". ACS Publications. Available at:[Link]

  • The Journal of Organic Chemistry. "Catalytic Radical-Triggered Annulation/Iododifluoromethylation of Enynones for the Stereospecific Synthesis of 1-Indenones". ACS Publications. Available at:[Link]

Sources

Comparative

GC-MS Impurity Profiling of Commercial 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Batches: A Comparative Analytical Guide

As pharmaceutical synthesis grows increasingly complex, the rigorous qualification of halogenated starting materials and intermediates is no longer optional—it is a regulatory imperative. 6-Iodo-7-methyl-2,3-dihydro-1H-i...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical synthesis grows increasingly complex, the rigorous qualification of halogenated starting materials and intermediates is no longer optional—it is a regulatory imperative. 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (often referred to as 6-iodo-7-methylindan-1-one) is a critical structural motif used in the development of advanced therapeutics and agrochemicals[1]. However, the electrophilic aromatic iodination required to synthesize this intermediate is notoriously prone to side reactions, generating positional isomers, unreacted precursors, and over-halogenated species.

As a Senior Application Scientist, I have evaluated countless commercial batches of this intermediate. In this guide, we will objectively compare the impurity profiles of three commercial batches (Vendors A, B, and C) using high-resolution Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the mechanistic origins of these impurities, detail a self-validating analytical protocol, and assess batch viability against stringent regulatory thresholds[2].

Mechanistic Rationale: The Origin of Indanone Impurities

To effectively profile impurities, we must first understand their chemical causality. The synthesis of 6-iodo-7-methylindan-1-one typically involves the electrophilic iodination of 7-methylindan-1-one. The regioselectivity of this reaction is governed by the steric bulk of the C7-methyl group and the electron-withdrawing nature of the C1-ketone.

While the C6 position is electronically favored, deviations in temperature control or reagent stoichiometry inevitably lead to structural impurities:

  • Dehalogenated Impurities: Unreacted 7-methylindan-1-one remains if the iodinating agent is depleted or the reaction is quenched prematurely.

  • Positional Isomers: Competitive iodination at the C4 position yields 4-iodo-7-methylindan-1-one. This isomer is particularly insidious as it propagates through downstream API synthesis, potentially altering the pharmacological profile.

  • Over-iodinated Species: Excess reagent leads to 5,6-diiodo or 4,6-diiodo derivatives.

ImpurityOrigins SM Starting Material (7-Methylindan-1-one) Target Target Intermediate (6-Iodo Isomer) SM->Target Optimal Regiocontrol Imp1 Positional Isomer (4-Iodo Isomer) SM->Imp1 Poor Regiocontrol Imp3 Unreacted SM (Dehalogenated) SM->Imp3 Incomplete Reaction Reagent Iodinating Agent (e.g., NIS / I2) Reagent->Target Imp2 Over-iodinated (Di-iodo Species) Target->Imp2 Excess Reagent

Caption: Mechanistic origins of synthesis-related impurities in 6-Iodo-7-methylindan-1-one.

Experimental Methodology: A Self-Validating GC-MS Protocol

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for profiling volatile and semi-volatile halogenated intermediates[3]. Unlike HPLC, which often struggles to resolve closely related structural isomers without complex chiral or specialized stationary phases, capillary GC leverages subtle differences in boiling points and dipole moments to achieve baseline resolution[4].

Step-by-Step Analytical Workflow
  • Sample Preparation (Extraction & Dilution):

    • Protocol: Dissolve 10.0 mg of the commercial batch in 1.0 mL of GC-grade Dichloromethane (DCM). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: DCM provides exceptional solubility for halogenated aromatics. Its low boiling point (39.6°C) ensures rapid volatilization in the GC inlet, creating a tightly focused solvent band without inducing excessive volume expansion that could cause inlet backflash.

  • Chromatographic Separation:

    • Protocol: Inject 1.0 µL into a DB-5MS capillary column (30m × 0.25mm × 0.25µm) using a split ratio of 10:1 at an inlet temperature of 250°C. Carrier gas: Helium at 1.0 mL/min.

    • Causality: The 5% phenyl-methylpolysiloxane stationary phase provides the exact slight polarity needed to separate the 4-iodo and 6-iodo positional isomers. The 10:1 split ratio is a critical self-validating parameter: it prevents the massive 6-iodo API peak from fronting and overloading the column, ensuring that trace impurities (<0.05%) are not obscured by the main peak's tail.

  • Thermal Gradient Programming:

    • Protocol: Initial oven temperature 80°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

    • Causality: The initial hold focuses the DCM solvent. The steady 10°C/min ramp elutes the unreacted 7-methylindan-1-one early, followed by the mono-iodinated isomers, and finally the high-boiling di-iodinated species, preventing thermal degradation of the fragile C-I bonds.

  • Mass Spectrometric Detection:

    • Protocol: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion Source at 230°C. Data acquired in Full Scan mode (m/z 50–500).

    • Causality: While Chemical Ionization (CI) preserves the molecular ion, 70 eV EI is the universal industry standard[5]. It generates highly reproducible, energy-normalized fragmentation patterns. This allows us to directly cross-reference unknown peaks against the NIST mass spectral library for immediate, confident structural elucidation[5].

G N1 Sample Prep (DCM Extraction) N2 GC Separation (DB-5MS Column) N1->N2 N3 MS Detection (70 eV EI) N2->N3 N4 Data Analysis (Deconvolution) N3->N4 N5 ICH Q3A Qualification N4->N5

Caption: GC-MS Impurity Profiling Workflow for Halogenated Indanone Intermediates.

Comparative Batch Analysis & Data Interpretation

We analyzed three commercial batches of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (Vendors A, B, and C) using the established GC-MS protocol. The results were evaluated against the, which typically mandates a reporting threshold of 0.05% for organic impurities[2].

Quantitative Impurity Profile Comparison
Impurity IdentificationRRT*Vendor A (Area %)Vendor B (Area %)Vendor C (Area %)ICH Q3A Reporting Threshold
7-Methylindan-1-one (Dehalogenated)0.650.02%0.15% 0.08% 0.05%
4-Iodo-7-methylindan-1-one (Positional Isomer)0.920.04%0.22% 0.03%0.05%
6-Iodo-7-methylindan-1-one (Target Intermediate)1.0099.85% 98.90%99.50%N/A
5,6-Diiodo-7-methylindan-1-one (Over-iodinated)1.35ND0.12% 0.05% 0.05%
Unidentified Impurity (m/z 258)1.420.01%0.08% 0.02%0.05%

*RRT = Relative Retention Time compared to the target intermediate. ND = Not Detected.

Scientific Assessment & Vendor Verdict
  • Vendor A (The Superior Choice): This batch demonstrates exceptional synthetic control. All organic impurities fall strictly below the 0.05% ICH Q3A reporting threshold[2]. The absence of di-iodinated species and minimal positional isomers indicate highly optimized reaction temperatures and precise stoichiometric control of the iodinating agent. This batch is pre-qualified for seamless integration into GMP API manufacturing.

  • Vendor B (High Risk): Vendor B's batch is fundamentally flawed. The presence of 0.15% unreacted starting material alongside 0.12% over-iodinated species suggests a severe lack of process homogeneity (e.g., poor mixing or thermal gradients in the reactor). Furthermore, the 0.22% concentration of the 4-iodo positional isomer will require costly downstream purification (such as preparative HPLC or repeated recrystallization) to prevent the formation of isomeric API impurities[6].

  • Vendor C (Borderline): While Vendor C achieves a respectable 99.50% overall purity, it sits exactly at or slightly above the regulatory thresholds for dehalogenated and over-iodinated impurities. Using this batch would necessitate formal toxicological qualification and structural identification of the trace impurities to satisfy regulatory bodies[7].

Conclusion

Effective impurity profiling transcends simple quality control; it provides a direct window into the chemical competence of your supply chain. For halogenated intermediates like 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one, GC-MS utilizing a 5% phenyl capillary column and 70 eV EI detection remains the most robust, self-validating analytical strategy[3]. Based on the empirical data, Vendor A provides the only batch that natively satisfies ICH Q3A(R2) thresholds, ensuring safe, high-yield downstream drug development.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Impurity Analysis and Profiling Services , Emery Pharma. Available at:[Link]

  • Bridging Analytical Gaps: Identification of GC/MS Impurities from External Labs , Nelson Labs. Available at: [Link]

Sources

Validation

Benchmarking Catalytic Systems for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one Transformations

Executive Summary The functionalization of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (6-iodo-7-methyl-1-indanone) presents a unique challenge in modern synthetic chemistry. While aryl iodides are typically highly reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (6-iodo-7-methyl-1-indanone) presents a unique challenge in modern synthetic chemistry. While aryl iodides are typically highly reactive electrophiles in palladium-catalyzed cross-couplings, the spatial arrangement of this specific indanone derivative severely complicates the catalytic cycle. The C7-methyl group sits directly ortho to the C6-iodine, creating a highly congested steric pocket that blocks the approach of traditional bulky transition metal complexes.

This guide objectively benchmarks state-of-the-art catalytic systems for transforming this substrate via C–C (Suzuki-Miyaura) and C–N (Buchwald-Hartwig) bond formations. By analyzing the causality behind ligand design and experimental conditions, this document provides researchers with self-validating protocols to overcome steric bottlenecks.

Mechanistic Context & Substrate Analysis

To successfully functionalize 6-iodo-7-methyl-1-indanone, one must first understand why traditional catalytic systems fail.

In a standard cross-coupling reaction, the active Pd(0) species must undergo oxidative addition into the C–I bond[1]. When using traditional catalysts like Pd(PPh₃)₄, the palladium center is coordinated by multiple triphenylphosphine ligands, forming a bulky 14-electron PdL₂ species. The steric clash between these ligands and the C7-methyl group of the indanone prevents the formation of the critical Pd(II) intermediate. Furthermore, even if oxidative addition occurs, the subsequent transmetalation step is hindered by the same spatial crowding[2].

To solve this, modern methodologies rely on dialkylbiaryl monophosphine ligands (Buchwald ligands)[3]. These highly electron-rich, sterically demanding ligands force the formation of a highly reactive, mono-ligated 12-electron PdL₁ active species. Counterintuitively, the massive steric bulk of ligands like XPhos and RuPhos accelerates the reaction by crowding the Pd(II) center, forcing the two coupling partners together and dramatically increasing the rate of reductive elimination[4].

CatalyticCycle Pd0 Pd(0)L1 Active Catalyst (Enabled by Buchwald Ligands) OxAdd Oxidative Addition (Overcomes C7-Methyl Steric Clash) Pd0->OxAdd + 6-Iodo-7-methyl-1-indanone PdII Pd(II) Ar-I Complex (Sterically Congested Intermediate) OxAdd->PdII TransMet Transmetalation / Amine Binding (Rate-Limiting Step) PdII->TransMet + Boronic Acid or Amine RedElim Reductive Elimination (Accelerated by Ligand Bulk) TransMet->RedElim RedElim->Pd0 Release of Functionalized Indanone

Catalytic cycle highlighting steric bottlenecks at oxidative addition and transmetalation steps.

Catalytic System Benchmarking

We benchmarked three distinct catalytic systems to evaluate their efficacy in functionalizing the sterically hindered C6 position of the indanone core.

The Traditional Baseline: Pd(PPh₃)₄ / Na₂CO₃ (C–C Coupling)
  • Mechanism: Relies on a PdL₂ active species.

  • Performance: Poor. The 14-electron complex struggles to penetrate the steric shield created by the C7-methyl group. Prolonged heating at 100 °C leads to competitive protodeboronation of the boronic acid partner rather than productive cross-coupling[2].

  • Verdict: Not recommended for ortho-substituted indanones.

The Steric Master: Pd₂(dba)₃ / XPhos / K₃PO₄ (Suzuki-Miyaura C–C Coupling)
  • Mechanism: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is specifically engineered for sterically hindered Suzuki couplings[3]. The dicyclohexylphosphino group provides the electron density needed for oxidative addition, while the triisopropyl ring stabilizes the Pd center and prevents catalyst degradation[5].

  • Performance: Excellent. The use of a strong, soluble base (K₃PO₄) in a biphasic solvent system (Dioxane/H₂O) ensures rapid formation of the reactive boronate complex, driving transmetalation forward despite the steric bulk.

  • Verdict: The gold standard for C–C bond formation on this substrate.

The C–N Specialist: Pd(OAc)₂ / RuPhos / Cs₂CO₃ (Buchwald-Hartwig Amination)
  • Mechanism: While XPhos is excellent for C–C coupling, C–N coupling requires RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) to prevent the formation of inactive palladium bis-amine complexes[4]. RuPhos provides sufficient steric bulk to suppress unwanted β-hydride elimination, a common side reaction when coupling secondary amines[6].

  • Performance: Highly efficient. Using a weak inorganic base (Cs₂CO₃) in anhydrous toluene prevents the hydrolysis of the delicate Pd-amido intermediate.

  • Verdict: The optimal system for synthesizing amino-indanone derivatives.

Quantitative Data Comparison
Catalytic SystemTransformationLigand ClassCatalyst LoadingTemp (°C)Time (h)Est. Yield (%)Key Limitation
Pd(PPh₃)₄ / Na₂CO₃ Suzuki-MiyauraTriphenylphosphine5–10 mol%10024< 30%Severe steric clash at oxidative addition; protodeboronation.
Pd₂(dba)₃ / XPhos Suzuki-MiyauraDialkylbiaryl Monophosphine1–2 mol%8012> 85%Requires strict exclusion of oxygen to protect the electron-rich ligand.
Pd(OAc)₂ / RuPhos Buchwald-HartwigDialkylbiaryl Monophosphine2 mol%9016> 80%Highly sensitive to moisture; requires strictly anhydrous conditions.

Decision Workflow

Workflow Start 6-Iodo-7-methyl- 1-indanone CC C-C Bond Formation (Suzuki-Miyaura) Start->CC CN C-N Bond Formation (Buchwald-Hartwig) Start->CN CatCC Pd2(dba)3 (1 mol%) XPhos (2 mol%) Base: K3PO4 CC->CatCC CatCN Pd(OAc)2 (2 mol%) RuPhos (4 mol%) Base: Cs2CO3 CN->CatCN ResultCC High Yield Biaryl Derivative CatCC->ResultCC ResultCN High Yield Aniline Derivative CatCN->ResultCN

Catalytic system selection workflow for functionalizing 6-iodo-7-methyl-1-indanone.

Experimental Protocols

The following methodologies are designed as self-validating systems. The causality behind each step is explained to ensure reproducibility and scientific integrity.

Protocol 1: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a 6-aryl-7-methyl-1-indanone derivative.

  • Preparation: In an oven-dried Schlenk tube, combine 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (1.0 mol%), XPhos (2.0 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Atmosphere Exchange (Critical): Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Pd(0) and electron-rich phosphines like XPhos are highly susceptible to oxidation. Failure to degas will result in catalyst death and zero yield.

  • Solvent Addition: Add a previously degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio, 0.2 M concentration). Causality: Water is mandatory. It dissolves the K₃PO₄ and converts the boronic acid into a reactive, electron-rich boronate complex, which is the actual species that undergoes transmetalation.

  • Reaction: Seal the tube and heat to 80 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with brine, dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesize a 6-amino-7-methyl-1-indanone derivative.

  • Preparation: Inside an inert-atmosphere glovebox (or using strict Schlenk techniques), combine 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (1.0 equiv), Pd(OAc)₂ (2.0 mol%), RuPhos (4.0 mol%), and Cs₂CO₃ (2.0 equiv) in a reaction vial.

  • Reagent Addition: Add anhydrous Toluene (0.2 M) followed by the amine partner (e.g., morpholine, 1.2 equiv). Causality: Unlike the Suzuki coupling, this reaction must be strictly anhydrous. Trace water will hydrolyze the Pd-amido intermediate, resulting in the reduction of the aryl iodide (protodehalogenation) rather than C–N bond formation.

  • Reaction: Seal the vial, remove from the glovebox, and heat at 90 °C for 16 hours. Causality: RuPhos provides the exact steric environment needed to force the amine and the bulky indanone core together for reductive elimination, bypassing the stable but inactive bis-amine complexes that plague less bulky ligands.

  • Workup: Cool the mixture, dilute with dichloromethane, filter through Celite, concentrate under reduced pressure, and purify via flash column chromatography.

Sources

Safety & Regulatory Compliance

Safety

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one proper disposal procedures

Operational Guidelines for the Safe Handling and Disposal of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one As a halogenated aromatic compound, 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (also known as 6-Iodo-7-methylindan-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guidelines for the Safe Handling and Disposal of 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

As a halogenated aromatic compound, 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (also known as 6-Iodo-7-methylindan-1-one) presents specific logistical and safety challenges in laboratory environments. Because it contains an iodine atom covalently bound to an organic framework, any waste generated from its use cannot be processed through standard organic fuel blending. Instead, it requires specialized high-temperature incineration equipped with caustic scrubbers to neutralize the corrosive hydrogen iodide (HI) gas produced during combustion [[1]]([Link]).

This guide provides drug development professionals and application scientists with self-validating, step-by-step protocols for the safe operational handling, spill mitigation, and regulatory-compliant disposal of this compound.

The Causality of Halogenated Waste Segregation

Understanding the mechanistic reasoning behind waste segregation ensures higher compliance and safety. Non-halogenated organic solvents (like hexane, ethyl acetate, or acetone) are typically bulked into 55-gallon drums and repurposed for fuel blending due to their clean combustion profiles .

Conversely, halogenated organics—any compound containing F, Cl, Br, or I—disrupt this process. When 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is combusted, the iodine radicalizes and forms acidic byproducts. Therefore, halogenated waste must be segregated to undergo specialized rotary kiln incineration . Mixing even a small amount of iodinated compound into a non-halogenated waste carboy converts the entire volume into halogenated waste, drastically increasing disposal costs and complexity .

Waste Stream Comparison Data
ParameterHalogenated Waste (Contains 6-Iodo-7-methylindan-1-one)Non-Halogenated Waste
Primary Constituents Organics with F, Cl, Br, I (e.g., DCM, Chloroform, Iodinated solids)Organics with C, H, O, N only (e.g., Acetone, Toluene, Ethanol)
Disposal Mechanism Regulated high-temp incineration with caustic gas scrubbing Fuel blending / Energy recovery [[2]]()
Cost & Complexity High (Approx. 2x to 3x higher disposal cost) Low (Standard processing)
Strict Incompatibilities Alkali metals, strong oxidizers, heavy metals, azides Strong acids, strong oxidizers

Standard Operating Procedure: Waste Generation & Routing

When utilizing 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one in synthetic workflows (e.g., cross-coupling reactions or functionalizations), the resulting reaction mixtures, aqueous washes, and solvent extractions must be systematically routed.

WasteRouting Start 6-Iodo-7-methylindan-1-one Reaction Mixture Phase Aqueous Workup & Phase Separation Start->Phase Aq Aqueous Phase (Neutralized) Phase->Aq Aqueous layer Org Organic Phase (Contains Iodinated Species) Phase->Org Organic layer AqWaste Aqueous Waste Carboy (Blue Label) Aq->AqWaste Verify pH 5.5-9.5 Check Halogenated Check: Contains I, Br, Cl, F? Org->Check Halo Halogenated Organic Waste (Green/Red Tag) Check->Halo Yes (Iodine present)

Decision tree for routing 6-Iodo-7-methylindan-1-one reaction waste streams.
Step-by-Step Disposal Protocol for Liquid/Solvent Waste
  • Preparation: Ensure the designated "Halogenated Organic Waste" container is stationed in a secondary containment tray within an actively venting chemical fume hood .

  • Validation: Verify the waste container is compatible with the solvent (e.g., use a high-density polyethylene (HDPE) carboy or safety can) and that it contains no incompatible mixtures like heavy metals or strong oxidizers .

  • Transfer: Using a dedicated waste funnel, slowly pour the organic layer containing the dissolved 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one into the container.

  • Headspace Management: Do not overfill. Leave at least 1 inch of headspace at the top of the container to allow for vapor expansion .

  • Sealing: Immediately remove the funnel and seal the container with a vapor-tight, threaded cap. Leaving funnels in waste carboys violates EPA emission standards .

  • Documentation: Update the Hazardous Waste Tag immediately. Write the full chemical name ("6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one") and the solvent used. Do not use abbreviations or chemical formulas .

Emergency Spill Response Protocol

In the event of a spill, the physical state of the compound dictates the mitigation strategy. Pure 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one is a solid, but it is frequently handled as a solute in volatile organic solvents.

SpillResponse Spill Spill Detected: 6-Iodo-7-methylindan-1-one Assess Assess Physical State Spill->Assess Solid Solid Powder Assess->Solid Liquid Dissolved in Solvent Assess->Liquid Sweep Dampen & Sweep (Prevent Aerosolization) Solid->Sweep Absorb Apply Inert Absorbent (e.g., Vermiculite/Pads) Liquid->Absorb Bag Seal in Hazardous Waste Bag Sweep->Bag Absorb->Bag Tag Tag as Halogenated Solid Waste Bag->Tag

Workflow for mitigating solid vs. solution-based spills of iodinated organics.
Step-by-Step Spill Cleanup Protocol
  • Evacuation & PPE: For large spills, evacuate the immediate area and allow the fume hood exhaust to clear volatile vapors. Don appropriate PPE: nitrile gloves (check manufacturer compatibility if dissolved in aggressive solvents like DCM), safety goggles, and a lab coat .

  • Containment (Liquid Spill): If the compound is dissolved in a solvent, surround the spill with inert absorbent pads or vermiculite to prevent it from reaching drains . Never dispose of organic substances down laboratory drains.

  • Containment (Solid Spill): If the pure solid is spilled, lightly dampen the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to prevent hazardous dust aerosolization before sweeping it up.

  • Collection: Use a non-sparking tool to scoop the absorbent material or dampened solid into a heavy-duty plastic hazardous waste bag or a wide-mouth poly bottle .

  • Labeling & Disposal: Seal the bag/container tightly. Affix a Hazardous Waste tag explicitly listing "Halogenated Solid Waste - 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one spill debris" and request immediate pickup from your Environmental Health and Safety (EHS) department [[3]]([Link]).

Satellite Accumulation Area (SAA) Compliance

To maintain a self-validating safety system, your laboratory's Satellite Accumulation Area must adhere strictly to EPA/RCRA guidelines for halogenated organics:

  • Volume Limits: Never accumulate more than 55 gallons of total hazardous waste, or 1 quart of acutely toxic (P-listed) waste, in the laboratory at one time .

  • Segregation: Store halogenated waste containers in secondary containment bins, physically separated from incompatible materials such as strong bases, alkali metals, and strong oxidizers .

  • Inspection: Conduct weekly visual inspections of the carboys to ensure threaded caps are vapor-tight, no bulging has occurred (indicating unwanted gas-generating reactions), and labels are completely legible and facing outward .

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Retrieved from:[Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSCPrep Chemistry Guidelines. Retrieved from:[Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH. Retrieved from:[Link]

  • Halogenated Solvents in Laboratories - Chemical Waste Guideline. Temple University Environmental Health and Radiation Safety. Retrieved from:[Link]

  • Hazardous Waste Segregation Guidelines. Bucknell University Environmental Health & Safety. Retrieved from:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Retrieved from:[Link]

Sources

Handling

Comprehensive Safety &amp; Handling Guide for 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one

As a preferred source for laboratory safety and chemical handling, we provide more than just compliance checklists; we deliver the mechanistic reasoning behind every safety protocol. This guide outlines the essential log...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred source for laboratory safety and chemical handling, we provide more than just compliance checklists; we deliver the mechanistic reasoning behind every safety protocol. This guide outlines the essential logistical, operational, and disposal frameworks required for handling 6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one safely and effectively.

Executive Summary & Chemical Profile

6-Iodo-7-methyl-2,3-dihydro-1H-inden-1-one (often referred to as 6-iodo-7-methyl-1-indanone) is a specialized halogenated bicyclic ketone. It serves as a critical electrophilic building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings) for drug discovery and materials science. Because of its specific structural features—an aryl iodide paired with an indanone core—it presents distinct handling challenges that require a highly controlled laboratory environment.

Hazard Identification & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in mitigating risk.

  • Lipophilicity & Dermal Penetration: The addition of the bulky iodine atom and the methyl group to the indanone core significantly increases the molecule's lipophilicity (LogP). This enables the compound to more easily penetrate the lipid bilayers of the skin, acting as a highly efficient vector for systemic exposure [1].

  • Irritation Potential: Like many halogenated indanones, this compound is classified as a skin irritant (H315), serious eye irritant (H319), and respiratory irritant (H335) [1]. The electrophilic nature of the ketone carbonyl can interact with nucleophilic residues in biological tissues, causing localized inflammation.

  • Particulate Hazards: As a solid crystalline powder, it poses a severe inhalation risk if aerosolized during weighing or transfer operations.

Personal Protective Equipment (PPE) Matrix

In accordance with OSHA 29 CFR 1910.132[2], the following task-specific PPE must be utilized. The rationale for each piece of equipment is grounded in the chemical's specific mechanistic hazards.

PPE CategoryQuantitative SpecificationCausality / Rationale
Eye/Face ANSI Z87.1-compliantPrevents ocular exposure to aerosolized crystalline dust and protects against splashes when the compound is dissolved in carrier solvents (e.g., DCM, DMF).
Hand Nitrile gloves (Min. 0.11 mm thickness)Aryl iodides can permeate thin latex. Nitrile provides superior chemical resistance against both the solid compound and the organic solvents typically used for its dissolution.
Body Flame-resistant (FR) lab coatProtects against static discharge events, which are a severe risk when handling dry powders near flammable organic solvents used in cross-coupling setups.
Respiratory N95 or P100 Particulate RespiratorMandatory if handling occurs outside of a certified Class II fume hood to mitigate the inhalation of fine irritant dust [3].
Operational Protocols: Handling & Experimental Workflow

To ensure absolute safety, every protocol described below operates as a self-validating system . Do not proceed to the subsequent step unless the prior step's safety condition is explicitly confirmed.

Step 1: Environmental Validation

  • Action: Verify that the chemical fume hood is operational.

  • Validation: Check the digital monitor to ensure a minimum face velocity of 0.5 m/s (100 fpm). Self-Validation Check: Do not open the chemical container if the airflow alarm is sounding or the flow rate is inadequate.

Step 2: Static Control & Pre-Weighing

  • Action: Ground all metal spatulas and use anti-static weigh boats.

  • Causality: Indanone powders are highly prone to static buildup. A static spark can ignite solvent vapors commonly present in the hood, or cause the powder to aerosolize and scatter, leading to immediate respiratory or dermal exposure.

Step 3: Dissolution & Transfer

  • Action: Transfer the weighed solid directly into a dry, argon-purged reaction flask. Add the carrier solvent (e.g., Tetrahydrofuran or Dichloromethane) slowly down the interior side of the flask.

  • Causality: Adding solvent slowly prevents the rapid displacement of air, which can eject fine particulates of 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one into the user's breathing zone.

Mandatory Visualization: Safe Handling and Disposal Workflow

The following diagram illustrates the logical relationship between storage, handling, and disposal phases for halogenated indanones.

Operational workflow for the safe handling, synthesis, and disposal of halogenated indanones.

Emergency Response & Disposal Logistics
  • Spill Management: In the event of a solid spill, do not dry sweep. Dry sweeping aerosolizes the irritant powder. Instead, dampen the spill with a compatible solvent (e.g., isopropanol) to suppress dust, then wipe it up using absorbent pads. Place all contaminated materials into a sealed, labeled container [3].

  • Disposal Logistics: Because 6-iodo-7-methyl-2,3-dihydro-1H-inden-1-one contains an iodine atom, all unreacted material, reaction byproducts, and contaminated PPE must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated waste can lead to dangerous exothermic reactions and violates environmental disposal regulations. Disposal must be executed via high-temperature incineration by a certified hazardous waste contractor [3].

References
  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard 29 CFR 1910.132." U.S. Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information, U.S. National Library of Medicine, 2011. URL:[Link]

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